Tyrosinase-IN-25

Catalog No.
S12854688
CAS No.
M.F
C18H15NO4
M. Wt
309.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tyrosinase-IN-25

Product Name

Tyrosinase-IN-25

IUPAC Name

N-[(2E)-2-[(2,4-dihydroxyphenyl)methylidene]-1-oxo-3H-inden-4-yl]acetamide

Molecular Formula

C18H15NO4

Molecular Weight

309.3 g/mol

InChI

InChI=1S/C18H15NO4/c1-10(20)19-16-4-2-3-14-15(16)8-12(18(14)23)7-11-5-6-13(21)9-17(11)22/h2-7,9,21-22H,8H2,1H3,(H,19,20)/b12-7+

InChI Key

LMBQQGVLZGGCEM-KPKJPENVSA-N

SMILES

Array

Canonical SMILES

CC(=O)NC1=CC=CC2=C1CC(=CC3=C(C=C(C=C3)O)O)C2=O

Isomeric SMILES

CC(=O)NC1=CC=CC2=C1C/C(=C\C3=C(C=C(C=C3)O)O)/C2=O

Structural Biology of the Tyrosinase Copper-Binding Domain

Author: Smolecule Technical Support Team. Date: February 2026

The catalytic power of tyrosinase resides in its type-3 copper center. Understanding its structure is the first step to rational inhibitor design.

  • The Dinuclear Copper Center: The active site contains two copper ions, CuA and CuB. Each copper ion is coordinated by three conserved histidine residues, forming a dinuclear center that activates molecular oxygen for catalysis [1] [2].
  • The Protein Scaffold: This active site is housed within a central domain composed of a four-helical bundle, which provides the scaffold for the six coordinating histidine residues [1].
  • Key Structural Variations: Differences in the residues surrounding the active site pocket dictate functional differences between tyrosinases and related enzymes. Key features include:
    • Thioether Bond: Present in some tyrosinases (e.g., from Aspergillus oryzae) and catechol oxidases, a covalent thioether bond between a cysteine and a histidine residue coordinating CuA stabilizes the flexible loop it sits on [1] [3].
    • Active Site Gatekeeper: A critical phenylalanine residue (Phe261 in sweet potato catechol oxidase) located above the active site can restrict substrate access and rotation, influencing whether an enzyme can perform both mono- and diphenolase activities or just the latter [2].
    • Conserved Water Molecule: A conserved water molecule, activated by residues Glu195 and Asn205 (numbering from B. megaterium tyrosinase), is proposed to act as the base for substrate deprotonation, a key step in the catalytic mechanism [2].

The following diagram illustrates the core architecture of the tyrosinase copper-binding domain and its key structural features.

TyrDomain CopperCenter        Tyrosinase Copper-Binding DomainCuACuBCoordinated by 6 conserved Histidine residues from a four-helical bundle.     SubstratePocket        Key Structural Features• Thioether Bond (Cys-His)• Gatekeeper Phe residue• Conserved H₂O (Glu/Asn activated)• C-terminal "placeholder"     CopperCenter->SubstratePocket Shapes Active Site

Diagram 1: Schematic of the core tyrosinase copper-binding domain structure and key modulating features.

Catalytic Mechanism & Inhibition Strategies

Tyrosinase catalyzes two sequential reactions using its dinuclear copper center [4] [2]:

  • Monophenolase Activity: Ortho-hydroxylation of monophenols (e.g., L-tyrosine) to o-diphenols (e.g., L-Dopa).
  • Diphenolase Activity: Oxidation of o-diphenols to o-quinones (e.g., dopaquinone).

Structural studies show that both mono- and diphenol substrates bind in the same orientation, coordinated to CuA [2]. A proposed rotation of the monophenol during catalysis is a key differentiator from the strict diphenolase activity of catechol oxidases, where a bulky phenylalanine and a restricting thioether bond prevent this rotation [2]. This deep mechanistic understanding allows for several targeted inhibition strategies, summarized in the table below.

Table 1: Experimental methodologies for characterizing tyrosinase structure and function.

Methodology Application & Key Insights Technical Considerations

| X-ray Crystallography | - Determine 3D atomic structure of apo/holo forms. [1]

  • Visualize substrate/inhibitor bound in active site (e.g., using Zn²⁺ to trap substrates). [2] | Requires high-quality crystals. Soaking with slow substrates or metal substitutes (Zn²⁺) can capture reaction intermediates. | | Steady-State Kinetics | - Characterize monophenolase vs. diphenolase activity. [4]
  • Identify inhibition modality (competitive, uncompetitive) and calculate Ki. | Monophenolase activity has a characteristic lag phase; assays must account for this. [4] | | Site-Directed Mutagenesis | - Validate roles of specific residues (e.g., Glu195, Asn205, Val218) in copper uptake and catalysis. [3] [2] | Combined with structural and kinetic studies to establish cause-effect relationships. | | Computational Studies (AIMD, Docking) | - Model reaction mechanisms and substrate rotation. [2]
  • Perform virtual screening and predict inhibitor binding modes. [4] | Ab initio MD (AIMD) provides insights into geometric/electronic properties of the copper center. [5] |

Therapeutic Targeting & Experimental Workflow

The tyrosinase copper domain is a prime target for treating hyperpigmentation and melanoma. Beyond simple inhibition, new strategies are emerging. For instance, a 2025 study detailed a platform using tyrosinase's catalytic activity to perform intracellular bioorthogonal copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, enabling the in-situ synthesis of PROTACs to degrade tyrosinase itself or activate prodrugs [5]. The workflow for characterizing a novel inhibitor like Tyrosinase-IN-25 would integrate multiple techniques, as outlined below.

Workflow Start In Silico Docking of this compound A In Vitro Activity Assay Start->A Hypothesis B Crystallography/ Cryo-EM A->B Confirm Binding C Mechanistic Studies B->C Structural Insights D Cellular & In Vivo Models C->D Functional Validation

Diagram 2: A proposed high-level workflow for the experimental characterization of a novel tyrosinase inhibitor.

Key Research Considerations

For researchers focusing on this compound, the following points are critical:

  • Source Matters: Enzyme kinetics and inhibition profiles can vary significantly between mushroom, human, and bacterial tyrosinases due to structural differences in their active site channels [1] [4].
  • Proteolytic Activation: Many tyrosinases are expressed as latent pro-enzymes where a C-terminal domain blocks the active site with a "placeholder" residue [1] [3]. In vitro assays must use the activated form.
  • Look Beyond Direct Inhibition: Consider novel mechanisms like targeted degradation (PROTACs) or prodrug activation that leverage the enzyme's presence and catalytic activity rather than just inhibiting it [5].

References

Tyrosinase-IN-25 catalytic mechanism tyrosinase

Author: Smolecule Technical Support Team. Date: February 2026

The Catalytic Mechanism of Tyrosinase

Tyrosinase is a type-3 copper-containing enzyme that catalyzes the first two steps in melanin synthesis: the hydroxylation of monophenols to o-diphenols (monophenolase activity) and the oxidation of o-diphenols to o-quinones (diphenolase activity) [1] [2]. The active site consists of two copper ions (CuA and CuB), each coordinated by three histidine residues [3].

Recent high-resolution structural studies have refined the understanding of its catalytic cycle, which can be broken down into several key stages and intermediate forms. The table below summarizes the critical steps and findings:

Stage / Feature Key Findings Experimental Evidence
Resting State (Met form) Binuclear Cu(II) center, often bridged by hydroxide ions [3]. X-ray crystallography (e.g., PDB IDs: 1WX3, 2AHK) at 1.16–1.70 Å resolution [3].
Oxygen Binding (Oxy form) Dioxygen binds as peroxide in a μ-η²:η² side-on bridging mode between the two copper ions, forming the active Eox state [3]. Cryo-trapped crystal structures [3].
Identical Substrate Binding Site Both mono- and diphenol substrates bind directly to CuA, contrary to previous models suggesting separate sites [2]. X-ray structures of Bacillus megaterium tyrosinase with L-tyrosine or L-Dopa bound to CuA (Zn-substituted to trap substrates) [2].
Key Structural Rearrangement Hydroxylation is triggered by movement of CuA, inducing a syn-to-anti rearrangement of copper ligands [3]. High-resolution (1.16 Å) cryo-trapped crystal structures [3].
Proton Transfer Mechanism A conserved water molecule, activated by residues E195 and N205, acts as the base for substrate deprotonation [2]. Structural observation of a conserved water network; QM calculations [2].

The following diagram illustrates the core catalytic cycle of tyrosinase, integrating these key states and transitions.

G Start Start Edeoxy Cu(I)-Cu(I) A Oxygen Binding Eoxy Cu(II)-O₂²⁻-Cu(II) Start->A + O₂ B Monophenol Binding Eoxy-M A->B + Monophenol (M) C Hydroxylation & Ligand Rearrangement Em-D B->C Hydroxylation (CuA movement) D Diphenol Oxidation & Product Release Edeoxy C->D Oxidation to Quinone D->Start + O₂ (Cycle Repeats) E Quinone Product (Q) D->E Release

Simplified catalytic cycle of tyrosinase, showing key intermediate states.

Experimental Insights and Protocols

To study this mechanism, researchers employ sophisticated structural and biochemical techniques. The workflow below outlines a proven method for trapping and visualizing substrates within the active site, a crucial step in elucidating the mechanism.

G A Crystallize Apo-Tyrosinase B Soak Crystal in ZnCl₂ Solution A->B C Soak Crystal in Substrate Solution B->C D Flash-Cool Crystal (Cryo-Trap) C->D E Collect X-Ray Diffraction Data D->E F Model Bound Substrate E->F

Workflow for trapping tyrosinase-substrate complexes in crystals using zinc substitution [2].

Detailed Protocol:

  • Protein Crystallization: Purify and crystallize the tyrosinase enzyme (e.g., from Bacillus megaterium) [2].
  • Metal Substitution: Soak the native crystal in a mother liquor solution containing 100 mM ZnCl₂ for several minutes. Replacing Cu²⁺ with Zn²⁺ inhibits enzymatic activity without major structural changes, allowing substrates to be trapped [2].
  • Substrate Soaking: Transfer the crystal to a solution containing the substrate of interest (e.g., 10-50 mM L-tyrosine or L-Dopa) for a short duration [2].
  • Cryo-Cooling: Flash-cool the crystal in liquid nitrogen to immobilize the structure.
  • Data Collection & Analysis: Collect high-resolution X-ray diffraction data (e.g., at 2.2 Å). Calculate electron density maps to visualize and model the bound substrate within the active site [2].

Implications for Inhibitor Design (Including Tyrosinase-IN-25)

While "this compound" was not found in the search, the elucidated mechanism provides a blueprint for how potent inhibitors likely function. The following diagram conceptualizes a multi-faceted approach to inhibiting tyrosinase, based on the mechanistic insights.

G A Direct Active Site Inhibition (Competitive) B Copper Chelation A->B C Target Allosteric Sites B->C D Exploit TYR for In-Situ Drug Synthesis

Strategic approaches for inhibiting tyrosinase based on its catalytic mechanism.

  • Direct Active Site Competition: Effective inhibitors often act as transition-state analogues [4]. They compete with the natural substrate (monophenol or diphenol) for binding to the CuA site. Successful inhibitors like kojic acid and HOPNO-derived compounds form critical interactions with active site residues such as His263, Val283, and the peroxide ions [5] [4].
  • Copper Ion Chelation: Many known inhibitors (e.g., kojic acid, tropolone) function by chelating the two copper ions in the active site, directly disrupting the core of the catalytic machinery [1] [4].
  • Leveraging Tyrosinase for Therapy: A groundbreaking 2025 study introduces a platform that uses tyrosinase's catalytic activity to perform intracellular click chemistry (CuAAC). This approach can generate therapeutic molecules, such as PROTACs to degrade tyrosinase itself, in situ within melanocytes [6].

References

Tyrosinase-IN-25 molecular docking active site

Author: Smolecule Technical Support Team. Date: February 2026

The Tyrosinase Active Site

The tyrosinase active site is a key target for inhibitor design. Here are its core structural features:

  • Copper Centers: The catalytic core contains two copper ions, CuA and CuB, essential for the enzyme's oxidase activity [1].
  • Histidine Coordination: Each copper ion is coordinated by three histidine residues. The specific residues are H180, H202, and H211 for CuA, and H363, H367, and H390 for CuB in human tyrosinase [1]. These residues are critical for substrate binding and catalysis.
  • Commonly Used Structure: Due to the limited availability of the human tyrosinase crystal structure, many studies use the well-characterized structure of mushroom tyrosinase (Agaricus bisporus) from the Protein Data Bank (e.g., PDB ID 2Y9X) for docking simulations [2] [3] [4]. Homology models of human tyrosinase are also built based on related structures like tyrosinase-related protein 1 (HsTYRP1) [5].

Molecular Docking Workflow

The following diagram outlines a standard computational pipeline for discovering tyrosinase inhibitors, integrating machine learning and molecular docking as reported in recent studies [5] [3]:

workflow start Start: Compound Library ml1 Machine Learning Screening start->ml1 ml2 Predict Biological Activity ml1->ml2 ml3 Estimate pIC50 ml1->ml3 dock1 Molecular Docking ml2->dock1 ml3->dock1 dock2 Evaluate Binding Affinity dock1->dock2 val1 In Vitro Validation dock2->val1 val2 IC50 Determination val1->val2 val3 Skin Permeability Assay val1->val3 end Identified Inhibitors val2->end val3->end

Computational and experimental workflow for tyrosinase inhibitor discovery.

Experimental Validation & Key Inhibitor Data

After computational screening, experimental validation is crucial. The table below summarizes potent tyrosinase inhibitors from recent literature as examples of benchmark data [5] [2] [4].

Inhibitor Name Reported IC₅₀ (μM) Inhibitor Type Key Binding Interactions
Rhodanine-3-propionic acid 0.735 [5] Natural Product / Drug Metal ion coordination, π–π interactions [5]
Compound 5c (Cinnamate derivative) 0.0020 [2] Synthetic Analog H-bond with Asn260 & Asn81 [2]
Compound 1c (Oxazolidinone analogue) 4.70 [4] Synthetic Analog Competitive inhibition; strong active site binding [4]
Oxyresveratrol 4.02 [6] Natural Derivative Hydrogen bonds, hydrophobic interactions [6]
Kojic Acid (Reference Standard) 16.69 - 461.79 [2] [6] Well-known Inhibitor Coordination with copper ions [2]

Detailed Experimental Protocols

Molecular Docking Protocol

A typical molecular docking procedure against mushroom tyrosinase (PDB: 2Y9X) involves these key steps [2]:

  • Protein Preparation:

    • Obtain the crystal structure from the Protein Data Bank (PDB).
    • Remove water molecules and original ligands.
    • Add polar hydrogen atoms and assign partial charges using a tool like Schrödinger Maestro or AutoDock Tools.
  • Ligand Preparation:

    • Draw the 2D structure of the inhibitor (e.g., Tyrosinase-IN-25) or obtain it from a database.
    • Convert to 3D and minimize its energy using software like Avogadro or Schrödinger's LigPrep.
    • Generate possible tautomers and protonation states at physiological pH (7.4).
  • Docking Simulation:

    • Define the active site as a grid box centered around the two copper ions.
    • Perform flexible ligand docking using programs like AutoDock Vina, Glide (Schrödinger), or GOLD.
    • Use a high number of runs (e.g., 100) to ensure comprehensive sampling of binding modes.
  • Analysis:

    • Cluster the results based on root-mean-square deviation (RMSD) and select the most favorable binding pose based on docking score (e.g., in kcal/mol).
    • Analyze key interactions: hydrogen bonds, π-π stacking, and metal coordination with CuA and CuB ions and surrounding histidine residues.
In Vitro Tyrosinase Inhibition Assay

This standard protocol measures the half-maximal inhibitory concentration (IC₅₀) [2] [6]:

  • Materials:

    • Mushroom tyrosinase (Sigma-Aldrich, T3824).
    • L-DOPA (L-dihydroxyphenylalanine, Sigma-Aldrich, D9628) as substrate.
    • Potassium phosphate buffer (pH 6.8).
    • Test compounds dissolved in DMSO (final DMSO concentration <1%).
    • Microplate reader.
  • Procedure:

    • In a 96-well plate, mix 70 μL of phosphate buffer, 20 μL of tyrosinase solution (final concentration ~30 U/mL), and 10 μL of the test compound at various concentrations.
    • Pre-incubate the mixture at 37°C for 5 minutes.
    • Initiate the reaction by adding 20 μL of L-DOPA substrate (final concentration 0.5 mM).
    • Immediately measure the absorbance at 475 nm (for dopachrome formation) every minute for 30 minutes.
    • Include a positive control (e.g., Kojic acid) and a negative control (DMSO without inhibitor).
  • IC₅₀ Calculation:

    • Calculate the percentage inhibition for each concentration using the formula: Inhibition (%) = [1 - (ΔA_sample / ΔA_control)] × 100
    • Plot inhibition percentage against the logarithm of the inhibitor concentration and fit the data with a non-linear regression curve to determine the IC₅₀ value.
Cellular Tyrosinase Activity and Melanin Content Assay

This protocol validates activity in a cellular context using B16F10 melanoma cells [4]:

  • Cell Culture and Treatment:

    • Maintain B16F10 cells in DMEM supplemented with 10% fetal bovine serum.
    • Seed cells in 24-well plates and co-stimulate with α-MSH (e.g., 100 nM) and IBMX (e.g., 0.1 mM) to induce melanogenesis.
    • Treat cells with various concentrations of the test inhibitor for 72 hours.
  • Cellular Tyrosinase Activity:

    • Lyse the treated cells with a non-ionic detergent lysis buffer.
    • Centrifuge to collect the supernatant.
    • Determine the total protein concentration (e.g., using a BCA assay).
    • Mix an aliquot of the lysate with L-DOPA solution in a 96-well plate and measure the absorbance at 475 nm. Normalize the tyrosinase activity to the total protein content.
  • Melanin Content Measurement:

    • After treatment, wash the cells with PBS and solubilize the cell pellets with 1N NaOH at 80°C for 1 hour.
    • Measure the absorbance of the dissolved melanin at 405 nm.
    • Compare the melanin content of treated cells to the control (stimulated but untreated) cells.

A Path Forward for Your Research

  • Confirm the Structure: Precisely define the molecular structure of this compound, as this is the foundation for all subsequent studies.
  • Initiate Computational Studies: Follow the docking workflow outlined above. Using the mushroom tyrosinase structure (PDB 2Y9X) is an excellent and validated starting point.
  • Plan Biological Assays: The experimental protocols provided will allow you to generate the crucial quantitative data (like IC₅₀) needed to establish its potency and mechanism of action.

References

General Experimental Frameworks for Tyrosinase Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Although data on Tyrosinase-IN-25 is unavailable, recent studies on other inhibitors highlight common technical approaches. The following tables summarize key methodologies relevant to solubility, stability, and activity assessment.

Table 1: Solubility and Formulation Strategies for Poorly Soluble Inhibitors

Strategy / Component Description / Example Relevance to Solubility & Stability
Ethanol Cosolvent System Using ethanol-water mixtures to dramatically improve substrate solubility for tyrosinase-catalyzed reactions [1]. Enhances solubility of water-insoluble phenolic substrates; maintains over 70% enzyme activity in 40% ethanol over 25 hours [1].
Transdermal Permeation Experimental validation of skin permeability, a key for cosmetic/pharmaceutical topical applications [2]. Critical for stability and efficacy in formulations; some identified compounds showed markedly better skin permeability than commercial arbutin [2].
Cream Formulation Incorporating extracts into stable facial cream formulations for topical delivery [3]. Provides a model for evaluating the physical stability of an inhibitor within a final product matrix under various conditions (e.g., different temperatures) [3].

Table 2: Key Experimental Protocols for Inhibitor Characterization

Assay Type Method Description Key Measured Outcomes

| Tyrosinase Inhibition (Enzymatic) | In vitro assay using mushroom tyrosinase (or human-like isoforms) with L-DOPA as a substrate. Activity monitored by dopachrome formation (absorbance ~475-490nm) [2] [4] [5]. | - IC50 Value: Concentration for 50% enzyme inhibition.

  • Inhibition Type: Determined via enzyme kinetics (e.g., Michaelis-Menten plots) [5]. | | Cellular Melanin Content | Treatment of B16F10 murine melanoma cells or human melanocytes; intracellular melanin is solubilized and quantified spectrophotometrically [4] [5]. | Reduction in melanin content confirms functional efficacy beyond direct enzyme inhibition. | | Cytotoxicity (Biocompatibility) | MTT assay on human melanocytes or other cell lines to measure cell viability post-treatment [4]. | Establishes safety profile and therapeutic window (e.g., >90% cell viability at effective concentrations) [4]. | | Molecular Docking | Computational simulation to predict binding affinity and interactions (e.g., hydrogen bonds, hydrophobic interactions) between inhibitor and tyrosinase active site [2] [4] [5]. | Elucidates inhibition mechanism and binding stability, guiding rational compound design. |

Experimental Workflow for Tyrosinase Inhibitor Profiling

The following diagram illustrates a generalized, integrated workflow for the comprehensive characterization of a novel tyrosinase inhibitor, synthesizing the methods identified in the research.

cluster_1 In Silico & In Vitro Profiling cluster_2 Cellular & Functional Validation cluster_3 Formulation & Application start Novel Tyrosinase Inhibitor a1 Molecular Docking (Prediction of Binding) start->a1 a2 Solubility Assessment (e.g., Cosolvent Systems) start->a2 a3 Enzymatic Inhibition Assay (IC50 Determination) start->a3 b2 Cellular Melanin Content (Functional Efficacy) a1->b2 Guides validation c1 Formulation Stability (e.g., Cream, Solvent) a2->c1 Informs formulation a3->b2 Confirms cellular activity b1 Cytotoxicity Assay (MTT) (Biocompatibility Check) b1->c1 Safe doses c2 Transdermal Permeation b2->c2 Validates target effect c1->c2

Integrated workflow for tyrosinase inhibitor R&D.

A Path Forward for Your Research

To obtain the specific data you need, I suggest the following steps:

  • Contact Suppliers: Reach out to chemical suppliers and specialized biotech companies that list this compound in their catalogues. They are the most likely source for a Certificate of Analysis (CoA) containing solubility and stability data.
  • Review Patent Literature: This compound may have been disclosed in a patent. Patent documents often contain detailed experimental sections, including physicochemical properties of novel compounds.
  • Empirical Determination: If the compound is commercially available but data is lacking, you can follow the generalized experimental protocols outlined above to characterize its solubility and stability in your chosen solvents and under relevant conditions.

References

The Copper-Binding Histidine Residues in Tyrosinase

Author: Smolecule Technical Support Team. Date: February 2026

Tyrosinase is a type-3 copper enzyme whose catalytic activity depends on a binuclear copper center. Each copper ion (CuA and CuB) is coordinated by three highly conserved histidine residues, making these residues critical for both enzyme function and inhibitor binding [1] [2].

The table below summarizes the key histidine residues in the human tyrosinase active site, based on site-directed mutagenesis studies:

Copper-Binding Site Histidine Residue (Human Tyrosinase) Role and Mutational Impact
CuA Site H180, H202, H211 Mutations (e.g., to Alanine) reduce tyrosine hydroxylase activity by ~50%, but do not significantly affect dopa oxidation activity [1].
CuB Site H363, H367, H389, H390 Mutations significantly decrease both tyrosine hydroxylation and dopa oxidation activities, indicating a crucial role in both catalytic functions [1].

Experimental Approaches for Profiling Inhibitor Binding

To determine the exact binding mode of a specific inhibitor like Tyrosinase-IN-25, the following experimental techniques are employed in modern research. The workflow for these studies typically follows a path from computational prediction to experimental validation.

G Start Start: Target and Inhibitor Comp Computational Modeling (Homology Modeling & Docking) Start->Comp Exp Experimental Validation Comp->Exp HM Homology Modeling Comp->HM MD Molecular Dynamics Simulations Exp->MD SD Site-Directed Mutagenesis Exp->SD Analysis Binding Mode Analysis MD->Analysis SD_Proto Mutagenesis Protocol (see Table 2) SD->SD_Proto

Experimental workflow for profiling inhibitor binding

Computational Structure Prediction and Docking
  • Homology Modeling: Since the crystal structure of human tyrosinase (hTYR) is not yet resolved, its 3D structure is often predicted computationally. Researchers use the known structures of tyrosinases from other organisms (e.g., Bacillus megaterium, Agaricus bisporus) or tools like AlphaFold to generate a reliable hTYR model for docking studies [3] [4] [5].
  • Molecular Docking: This technique is used to predict the orientation and conformation of an inhibitor (like this compound) when bound to the active site of the tyrosinase model. It helps form hypotheses about which histidine residues the inhibitor might interact with [4].
Experimental Validation via Site-Directed Mutagenesis

This is a key method to confirm the functional role of specific residues. The protocol involves creating targeted changes to the histidine residues and characterizing the mutant enzymes.

| Step | Protocol Description | Key Details | | :--- | :--- | :--- | | 1. Mutant Generation | Site-directed mutagenesis of histidine residues. | Primers are designed to substitute target histidine codons with alanine codons (e.g., H180A). Uses a system like the QuikChange Kit [1]. | | 2. Protein Expression | Production of wild-type and mutant enzymes. | Vectors (e.g., pET-26b(+)) are transformed into E. coli (e.g., BL21 Star). Culture is induced with IPTG in the presence of 1 mM CuSO₄ to ensure proper metallation [1]. | | 3. Protein Purification | Isolation of tyrosinase. | Lysate is purified using a metal-affinity column (e.g., Ni-NTA) that captures the C-terminal His-tag, followed by ion-exchange chromatography [1]. | | 4. Activity Assay | Characterizing catalytic function. |

  • Tyrosine Hydroxylase Activity: Conversion of L-tyrosine to L-DOPA.
  • Dopa Oxidase Activity: Oxidation of L-DOPA to dopaquinone.
  • Activity is measured by spectrophotometric tracking of product formation [1] [6]. |

    Advanced Structural and Dynamic Studies
    • X-ray Crystallography: For tyrosinases with solved structures, researchers can soak inhibitors into crystals and determine the structure at atomic resolution to visualize the binding mode directly [3] [7].
    • Molecular Dynamics (MD) Simulations: After docking, MD simulations can be used to study the stability of the inhibitor-enzyme complex and the dynamic interactions of the inhibitor with the histidine residues under physiological conditions [4].

    A Path Forward for Your Research

    The absence of specific data on this compound in the public domain presents a clear research opportunity. To progress, you could:

    • Initiate a Computational Study: Use the published structural data on tyrosinase [3] [2] to perform molecular docking of this compound. This will generate a testable hypothesis about its binding mode.
    • Design Mutagenesis Experiments: Based on the docking results and the known critical residues (especially in the CuB site), plan a site-directed mutagenesis experiment as outlined in the protocol above.
    • Consult Specialized Databases: Search patent literature and chemical vendor databases for this compound, which may contain proprietary binding data not available in public scientific journals.

    References

    Tyrosinase-IN-25 assay protocol mushroom tyrosinase

    Author: Smolecule Technical Support Team. Date: February 2026

    Standardized Mushroom Tyrosinase Inhibition Assay

    The core protocol for assessing inhibitor activity is based on monitoring the enzyme's diphenolase activity, typically using L-DOPA as a substrate and measuring the formation of dopachrome [1] [2].

    • Principle: Tyrosinase catalyzes the oxidation of L-DOPA to dopaquinone, which rapidly cyclizes to form dopachrome, a pink-colored product with a peak absorbance at 475-510 nm [1] [3]. Effective inhibitors reduce the formation rate of this chromophore.
    • Reference Inhibitor: Kojic acid is commonly used as a positive control [1] [4].

    The table below summarizes a typical reaction setup for a 96-well microplate [1].

    Component Volume Final Concentration (Example) Notes
    Phosphate Buffer (20 mM, pH 6.8) 140 µL - Provides optimal pH environment [1] [5].
    Mushroom Tyrosinase 20 µL ~30 U/mL Critical to maintain consistent enzyme activity between runs.
    Inhibitor Solution (Tyrosinase-IN-25) 20 µL Variable (e.g., 0-100 µM) Prepare a dilution series for IC50 determination.
    Pre-incubation 10 minutes at room temperature [1].
    L-DOPA Substrate (0.85 mM) 20 µL ~0.85 mM Added after pre-incubation to initiate reaction [1].
    Total Reaction Volume 200 µL

    The following diagram illustrates the experimental workflow from setup to data analysis:

    G Start Assay Setup A Prepare reaction mix in 96-well plate (Buffer, Enzyme, Inhibitor) Start->A B Pre-incubate 10 min at 25°C A->B C Add L-DOPA Substrate B->C D Incubate Reaction 20 min at 25°C C->D E Measure Absorbance at 492 nm D->E F Data Analysis Calculate IC50 E->F

    Data Analysis and Key Considerations for this compound

    Once absorbance data is collected, you can proceed with the following analysis steps.

    • Calculating Inhibition: The percentage of inhibition for each concentration of this compound can be calculated using the formula [5]: Inhibition % = [ (C - C₀) - (T - T₀) ] / (C - C₀) × 100%

      • C: Absorbance with tyrosinase, without inhibitor.
      • C₀: Absorbance without tyrosinase and without inhibitor (background control).
      • T: Absorbance with tyrosinase and with inhibitor.
      • T₀: Absorbance with inhibitor, but without tyrosinase (inhibitor background).
    • Determining IC₅₀: The IC₅₀ (half-maximal inhibitory concentration) value is a crucial metric for potency. It is determined by testing a range of inhibitor concentrations and plotting the inhibition percentage against the logarithm of the concentration. The data is then fitted using non-linear regression analysis in software like Origin or GraphPad Prism [1].

    • Experimental Replicates: For robust and statistically significant results, it is standard practice to perform "three independent experiments run in triplicate" [1].

    Mechanism of Action and Advanced Profiling

    Understanding how this compound interacts with the enzyme will provide deeper mechanistic insights.

    • Enzyme Kinetics and Inhibition Type: To characterize the mechanism, perform the assay at several fixed concentrations of this compound and varying concentrations of L-DOPA substrate. Plot the data on a Lineweaver-Burk plot (double-reciprocal plot):

      • Competitive Inhibition: Lines intersect on the y-axis.
      • Mixed-type Inhibition: Lines intersect in the second quadrant [6]. This analysis reveals whether the inhibitor binds to the enzyme's active site or an allosteric site.
    • Structural Insights for Testing Hypotheses: Mushroom tyrosinase (Agaricus bisporus) has a binuclear copper center at its active site, coordinated by six histidine residues [2] [3]. Many potent inhibitors, including azole derivatives, function by chelating these copper ions [7]. If this compound contains nitrogen or sulfur heterocycles, it may share this mechanism. This interaction can be further probed through molecular docking studies [8] [9].

    Critical Assay Design Considerations

    • Solvent Controls: If this compound is dissolved in DMSO, ensure the final concentration of DMSO is the same in all wells (including controls, typically ≤1%) to avoid solvent effects on enzyme activity.
    • Substrate Concentration: Use a concentration of L-DOPA at or below its Km value to ensure sensitivity in detecting competitive inhibition.
    • Human vs. Mushroom Tyrosinase: While mushroom tyrosinase is a cost-effective and widely used model, be aware that inhibitors may show different potency against human tyrosinase [9]. Promising candidates should ultimately be validated against the human enzyme.

    I hope these detailed application notes provide a solid foundation for your work on this compound. Should you need to delve deeper into a specific area, such as kinetic analysis or cell-based assays for melanogenesis, please feel free to ask.

    References

    Protocol for Tyrosinase IC₅₀ Determination

    Author: Smolecule Technical Support Team. Date: February 2026

    This protocol outlines the standard method for determining the IC₅₀ of tyrosinase inhibitors using mushroom tyrosinase and L-DOPA, based on common laboratory practices [1] [2].

    1. Principle The diphenolase activity of tyrosinase is measured by monitoring the oxidation of L-DOPA to dopachrome, which forms a pink-orange product with a characteristic absorbance at 475 nm [2]. In the presence of an inhibitor, the rate of this reaction decreases. The IC₅₀ value is the concentration of inhibitor that reduces the enzyme activity by 50% under specified assay conditions [3] [4].

    2. Reagents & Materials

    • Mushroom tyrosinase (from Agaricus bisporus), commercially sourced.
    • L-DOPA (L-3,4-dihydroxyphenylalanine), substrate.
    • Potassium phosphate buffer (pH 6.8).
    • Inhibitor compound (e.g., Tyrosinase-IN-25), dissolved in DMSO. The final concentration of DMSO in the assay should not exceed 2% (v/v) and must be kept constant in all tubes.
    • Deionized water.
    • Spectrophotometer with temperature control.
    • Cuvettes or microplate reader.
    • Timer, pipettes, and test tubes.

    3. Experimental Workflow The following diagram illustrates the key steps in the IC₅₀ determination process.

    G Start Start Experiment Prep Prepare Reaction Mixtures Start->Prep Incubate Pre-incubate Mixture (5 min at 25°C) Prep->Incubate Initiate Initiate Reaction with L-DOPA Incubate->Initiate Monitor Monitor Absorbance at 475 nm (2-3 min) Initiate->Monitor Calculate Calculate Reaction Rates and % Inhibition Monitor->Calculate Plot Plot Dose-Response Curve and Compute IC50 Calculate->Plot End IC50 Value Determined Plot->End

    4. Detailed Procedure

    • Step 1: Prepare inhibitor solutions. Prepare a serial dilution of this compound in DMSO to cover a range of concentrations (e.g., from 0.001 µM to 100 µM). Include a control with only DMSO (no inhibitor).
    • Step 2: Pre-incubate the enzyme with inhibitor. In a test tube, mix:
      • 200 µL of phosphate buffer (pH 6.8)
      • Variable volumes of inhibitor stock solution (or DMSO for control)
      • 40 µL of mushroom tyrosinase solution (final activity ~30 U/mL)
      • Bring the total volume to 490 µL with deionized water.
      • Incubate the mixture for 5 minutes at 25°C.
    • Step 3: Initiate the reaction. Add 10 µL of L-DOPA solution (final concentration typically 0.5-2.0 mM) to the mixture to start the reaction.
    • Step 4: Measure the initial velocity. Immediately transfer the mixture to a cuvette and monitor the increase in absorbance at 475 nm for 2-3 minutes. The slope of the linear portion of the absorbance-time curve represents the initial velocity (Vᵢ).
    • Step 5: Calculate percentage inhibition. For each inhibitor concentration, calculate the percentage inhibition using the formula: % Inhibition = [(V₀ - Vᵢ) / V₀] × 100 where V₀ is the initial velocity of the control (without inhibitor).

    5. Data Analysis

    • Plot the % Inhibition (y-axis) against the logarithm of the inhibitor concentration (x-axis).
    • Fit the data points using non-linear regression to a sigmoidal dose-response curve (e.g., using software like GraphPad Prism).
    • The IC₅₀ value is the concentration of the inhibitor at which the response is 50%.

    Reference IC₅₀ Values for Known Inhibitors

    The table below summarizes the IC₅₀ values of several potent tyrosinase inhibitors as reported in the literature, which can provide context for your research on this compound [5] [1].

    Inhibitor Compound IC₅₀ Value (µM) Substrate Used Enzyme Source & Purity Reference Context
    Alkylidenethiosemicarbazide 1f 0.086 L-DOPA Commercial mushroom tyrosinase [1]
    Tropolone 0.39 - 1.7 L-DOPA Crude and commercial mushroom tyrosinase [5]
    Kojic Acid 10 - 300 (Commonly ~47) L-DOPA Commercial mushroom tyrosinase [5]
    4-Hexylresorcinol (4-HR) 0.85 - 18 L-DOPA Varies with enzyme purity [5] [5]
    Methimazole 40 - 200 L-DOPA Commercial mushroom tyrosinase [5]

    Critical Factors for IC₅₀ Determination

    The reliability of your IC₅₀ value can be influenced by several experimental parameters. Key considerations include:

    • Enzyme Purity: Commercial tyrosinase preparations often contain contaminants like laccases or glycosidases, which can significantly affect the observed IC₅₀ values for certain inhibitors [5].
    • Substrate Concentration: The IC₅₀ value is an apparent constant that depends on substrate concentration. It is crucial to perform the assay at a fixed, known substrate concentration, typically around the Kₘ value [3] [4].
    • Inhibition Type: The relationship between IC₅₀ and the true inhibition constant (Kᵢ) depends on the mechanism of inhibition (competitive, non-competitive, mixed). Further kinetic studies are required to distinguish between these mechanisms [3] [6] [4].
    • Solvent Effects: The use of organic solvents like DMSO is often necessary but can itself inhibit tyrosinase at high concentrations (e.g., IC₅₀ for DMSO is ~1.4-2.0 M). Keep the final concentration as low and as consistent as possible [5].

    References

    Application Notes: Evaluation of Melanogenesis Inhibitors in B16F10 Cells

    Author: Smolecule Technical Support Team. Date: February 2026

    1. Introduction The B16F10 murine melanoma cell line is a well-established and widely used in vitro model for studying melanogenesis and screening potential depigmenting agents [1] [2] [3]. The process is primarily regulated by the enzyme tyrosinase, which catalyzes the initial and rate-limiting steps in melanin synthesis [4] [5]. Inhibiting tyrosinase activity and the expression of melanogenic proteins is a key strategy for developing treatments for hyperpigmentation disorders [2] [5]. These application notes outline a standard protocol for assessing the efficacy of test compounds like Tyrosinase-IN-25.

    2. Key Parameters for Melanogenesis Assessment The table below summarizes the core quantitative measurements used to evaluate a compound's anti-melanogenic activity in B16F10 cells.

    Parameter Measurement Method Key Findings from Literature (Examples)
    Cell Viability MTT assay, CCK-8 assay [2] [3] [6] Ensure test concentrations are non-cytotoxic (e.g., >80% viability). Studies often use 5-100 µM ranges for small molecules [6].
    Melanin Content Spectrophotometric measurement of solubilized melanin [2] [3] Effective inhibitors show significant, dose-dependent reduction vs. control (e.g., 40-60% reduction at specific doses) [2] [3].
    Cellular Tyrosinase Activity Spectrophotometric measurement using L-DOPA as substrate [2] [3] Potent compounds directly inhibit intracellular tyrosinase activity (e.g., 50-70% inhibition) [2] [3].
    Gene Expression (mRNA) Quantitative RT-PCR (qRT-PCR) for MITF, TYR, TRP-1, TRP-2 [2] [7] Downregulation of master regulator MITF and downstream melanogenic enzymes indicates transcriptional inhibition [2].
    Protein Expression Western Blot for MITF, TYR, TRP-1, TRP-2 [5] [7] [6] Confirms reduction in melanogenic protein levels, often via MITF pathway suppression [6].

    3. Detailed Experimental Protocol

    3.1. Cell Culture and Compound Treatment

    • Cell Line: B16F10 murine melanoma cells.
    • Culture Conditions: Maintain cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin at 37°C in a 5% CO₂ atmosphere [8] [2] [3].
    • Compound Preparation: Prepare a stock solution of this compound in DMSO. The final DMSO concentration in the culture medium should not exceed 0.1% (v/v). A vehicle control (0.1% DMSO) must be included in all experiments.
    • Treatment Protocol:
      • Seed cells in culture plates and allow to adhere overnight.
      • Replace the medium with fresh medium containing the desired concentrations of this compound.
      • To induce melanogenesis, co-treat the cells with a stimulant like α-MSH (e.g., 100 nM) for 48-72 hours [2] [7].
      • Include control groups: untreated, vehicle control (0.1% DMSO), and α-MSH-stimulated only.

    3.2. Assessment of Cell Viability (CCK-8 Assay)

    • After treatment, add CCK-8 reagent directly to the culture medium and incubate for 1-4 hours at 37°C [1].
    • Measure the absorbance at 450 nm using a microplate reader.
    • Calculate cell viability as a percentage of the vehicle control group.

    3.3. Measurement of Melanin Content

    • After treatment, wash cells with PBS and lyse them with a lysis buffer.
    • Pellet the melanin by centrifugation, and solubilize it in a hot NaOH solution (e.g., 1M NaOH, 60°C) [2] [3].
    • Measure the absorbance of the solubilized melanin at 405 nm. Normalize the melanin content to the total protein concentration or cell number.

    3.4. Measurement of Cellular Tyrosinase Activity

    • Wash and lyse the treated cells.
    • Clarify the lysate by centrifugation.
    • Mix the supernatant with L-DOPA solution (e.g., 2 mM) in a buffer and incubate at 37°C for 30-60 minutes [2].
    • Measure the formation of dopachrome by reading the absorbance at 475 nm. Normalize the activity to the total protein concentration.

    3.5. Analysis of Gene and Protein Expression

    • qRT-PCR: Extract total RNA, synthesize cDNA, and perform qRT-PCR using specific primers for Mitf, Tyr, Trp-1, and Trp-2. Use Gapdh or Actb as a housekeeping gene. Calculate relative expression using the 2^(-ΔΔCt) method [8] [2].
    • Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against MITF, TYR, TRP-1, and TRP-2, followed by HRP-conjugated secondary antibodies. Detect bands using a chemiluminescence system [5] [6].

    Melanogenesis Signaling Pathway and Inhibitor Mechanism

    The following diagram illustrates the core signaling pathway regulating melanogenesis and the potential points of inhibition for a compound like this compound.

    G cluster_enzymes Melanogenic Enzymes UVB UVB AlphaMSH AlphaMSH UVB->AlphaMSH  Induces MC1R MC1R AlphaMSH->MC1R cAMP cAMP MC1R->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB  Phosphorylates MITF MITF CREB->MITF  Transactivates TYR TYR MITF->TYR  Upregulates TRP1 TRP1 MITF->TRP1  Upregulates TRP2 TRP2 MITF->TRP2  Upregulates Melanin Melanin TYR->Melanin  Catalyzes TRP1->Melanin  Catalyzes TRP2->Melanin  Catalyzes Inhibitor This compound Potential Site of Action Inhibitor->MITF  May Suppress Inhibitor->TYR  May Inhibit

    How to Locate Specific Information on this compound

    • Check Supplier Documentation: The most reliable source for detailed protocol and data is the manufacturer's or supplier's product datasheet. These often include precise IC₅₀ values, optimized concentrations, and specific experimental conditions.
    • Search Scientific Databases: Conduct a targeted search on platforms like PubMed, Google Scholar, or SciFinder using "this compound" as the exact keyword. This will help you find any primary research articles where this specific compound has been used.
    • Review Patent Literature: The synthesis and initial biological data for novel inhibitors are frequently disclosed in patent applications, which can be a valuable source of information.

    References

    Application Notes: Molecular Dynamics Simulation for Tyrosinase Inhibitors

    Author: Smolecule Technical Support Team. Date: February 2026

    Molecular dynamics (MD) simulation is a powerful computational tool used to understand the stability, dynamics, and binding interactions of protein-ligand complexes at an atomic level. It provides insights that are complementary to molecular docking by simulating the time-dependent behavior of the system in a solvated, physiologically-relevant environment [1] [2].

    These notes outline a standardized protocol for performing and analyzing MD simulations of tyrosinase-inhibitor complexes, based on methodologies common in recent literature. This protocol is designed to evaluate the binding stability and interaction mechanisms of potential inhibitors, which is a critical step in rational drug design.


    Experimental Protocol: Molecular Dynamics Simulation

    System Preparation
    • Protein Structure: Obtain the 3D structure of the tyrosinase enzyme (e.g., Agaricus bisporus tyrosinase, PDB ID: 2Y9X) from the Protein Data Bank. Prepare the protein by removing crystallographic water molecules, adding missing hydrogen atoms, and assigning appropriate protonation states to histidine residues coordinating the binuclear copper center [1] [3].
    • Ligand Structure: Obtain the 3D structure of the inhibitor (e.g., a candidate identified from virtual screening). Optimize its geometry and assign partial charges using tools like Gaussian and the RESP method. Topology files for the ligand can be generated with tools like ACPYPE or the tLEaP module of AmberTools [2].
    • Complex Solvation: Place the prepared protein-ligand complex in a simulation box (e.g., a TIP3P water box) with a buffer distance of at least 10 Å between the protein and the box edge. Add counterions (e.g., Na⁺ or Cl⁻) to neutralize the system's total charge.
    Simulation Parameters and Run
    • Force Field: Employ a suitable force field such as AMBER ff14SB for the protein and GAFF2 for the small molecule ligand.
    • Energy Minimization: Perform a two-step energy minimization to remove bad contacts:
      • Restrain the solute (protein and ligand) and minimize only the solvent and ions.
      • Minimize the entire system without restraints.
    • System Equilibration: Gradually heat the system from 0 to 300 K over 100 ps under an NVT ensemble, followed by density equilibration for 100 ps under an NPT ensemble (1 atm pressure). Apply positional restraints on the protein and ligand heavy atoms during this phase.
    • Production Run: Conduct an unrestrained MD production run for a sufficient duration (typically 100-200 nanoseconds). Save the trajectory at regular intervals (e.g., every 10-100 ps) for subsequent analysis [1] [2].

    The workflow for the entire process, from system setup to analysis, is summarized below.

    G cluster_1 Preparation Phase cluster_2 Simulation Phase cluster_3 Analysis Phase start Start MD Protocol prep System Preparation start->prep p1 Prepare Protein (PDB: 2Y9X) prep->p1 param Simulation Parameters run Simulation Execution param->run s1 Energy Minimization run->s1 analysis Trajectory Analysis a1 RMSD & RMSF Calculation analysis->a1 end Report Findings p2 Prepare Ligand (Geometry Optimization) p1->p2 p3 Solvate and Neutralize System p2->p3 p3->param s2 System Equilibration s1->s2 s3 Production MD Run (100-200 ns) s2->s3 s3->analysis a2 H-bond & Interaction Analysis a1->a2 a3 Binding Free Energy Calculation (MM/PBSA) a2->a3 a3->end

    Trajectory Analysis

    Post-simulation, the trajectory is analyzed using tools like CPPTRAJ, GROMACS utilities, or VMD. Key metrics to assess include:

    • Root Mean Square Deviation (RMSD): Measures the structural stability of the protein and the protein-ligand complex over time.
    • Root Mean Square Fluctuation (RMSF): Assesses the flexibility of individual amino acid residues.
    • Hydrogen Bonds and Interactions: Quantifies the stability and persistence of specific interactions (e.g., hydrogen bonds, hydrophobic contacts) between the inhibitor and key residues in the tyrosinase active site.
    • Binding Free Energy Calculation: Use methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) to estimate the binding affinity of the ligand to the protein [2].

    Summary of Key Quantitative Analyses

    The following table summarizes the key parameters and expected outcomes from a typical MD simulation study of a tyrosinase-inhibitor complex.

    Analysis Metric Description Typical Tool/Software Interpretation of Results
    RMSD (Protein Backbone) Measures average change in atom positions compared to initial structure. CPPTRAJ, GROMACS A stable, low RMSD (e.g., < 2-3 Å) indicates a stable protein structure throughout the simulation [2].
    RMSD (Ligand) Measures the stability of the ligand within the binding pocket. CPPTRAJ, GROMACS A low, stable ligand RMSD suggests the ligand remains bound in its initial pose without significant drifting.
    RMSF (Residues) Measures flexibility of each amino acid residue. CPPTRAJ, GROMACS Peaks indicate highly flexible regions (loops); low fluctuations are seen in stable secondary structures (helices, sheets).
    Hydrogen Bonds Counts specific H-bonds between ligand and protein over time. CPPTRAJ, VMD Persistent H-bonds with key active site residues (e.g., His residues) are a marker of strong binding [2].
    MM/PBSA (ΔG_bind) Calculates the theoretical binding free energy. MMPBSA.py (AMBER) A more negative value (e.g., lower than a reference inhibitor) suggests stronger binding affinity [2].

    Discussion and Best Practices

    The protocol outlined above provides a robust framework for investigating tyrosinase inhibitors. A successful simulation will show a stable complex with low RMSD values, persistent key interactions (like hydrogen bonds with the copper-coordinating histidines or hydrophobic contacts with the active site pocket), and a favorable binding free energy [1] [2].

    • Validation: Always compare the simulation results of a new inhibitor with a known positive control (e.g., kojic acid or a potent derivative like oxyresveratrol) to contextualize the findings [2].
    • Correlation with Experiment: The insights from MD simulations, such as the stability of specific interactions, should be correlated with experimental data like IC₅₀ values from enzymatic assays to build a convincing structure-activity relationship [1] [2].

    References

    Application Note: Dose-Response Analysis of Tyrosinase Inhibitors

    Author: Smolecule Technical Support Team. Date: February 2026

    1. Introduction Tyrosinase is a key copper-containing enzyme responsible for the rate-limiting step in melanin biosynthesis [1] [2]. Inhibiting its activity is a primary strategy for developing skin-lightening agents and treating hyperpigmentation disorders. Reliable dose-response analysis is therefore critical for quantifying inhibitor potency, typically reported as the half-maximal inhibitory concentration (IC₅₀). This note details a standardized protocol for determining the dose-response curve and IC₅₀ value of tyrosinase inhibitors, using methodologies refined from recent scientific studies [3] [4] [5].

    2. Experimental Design and Workflow The entire experimental process, from reagent preparation to data analysis, is summarized in the workflow below. This ensures a systematic approach for generating reproducible and high-quality dose-response data.

    Start Start Experiment Prep Reagent Preparation Start->Prep Inhib Prepare Inhibitor Dilution Series Prep->Inhib Assay Perform Tyrosinase Activity Assay Inhib->Assay Data Measure Initial Rates or Endpoint Absorbance Assay->Data Fit Fit Data to Logistic Equation Data->Fit Report Report IC₅₀ and Curve Parameters Fit->Report

    3. Key Reagents and Materials

    • Enzyme: Mushroom tyrosinase (from Agaricus bisporus), commercially available [2] [5].
    • Substrates: L-tyrosine (for monophenolase activity) or L-DOPA (L-3,4-dihydroxyphenylalanine, for diphenolase activity), dissolved in the assay buffer [3] [2].
    • Buffer: Phosphate buffer (e.g., 0.1 M, pH 6.5-6.8) is commonly used [2] [5].
    • Inhibitor Stock: A high-concentration stock solution of the test inhibitor (e.g., Tyrosinase-IN-25) in a suitable solvent like DMSO. Ensure the final solvent concentration is constant (typically ≤1%) across all assays.
    • Equipment: Microplate reader or spectrophotometer, incubator or temperature-controlled chamber set to a standard temperature (e.g., 25°C or 37°C).

    4. Detailed Experimental Protocol

    4.1. Inhibitor Dilution Series Preparation Prepare a serial dilution of the inhibitor to span a broad concentration range expected to bracket the IC₅₀. A 2-fold or 3-fold dilution series with 8-12 data points is recommended. The workflow for this critical step is as follows:

    Stock High-Concentration Inhibitor Stock StartDil Begin Serial Dilution Stock->StartDil Step1 Transfer aliquot to buffer StartDil->Step1 Step2 Mix thoroughly Step1->Step2 Step3 Use this as new source for next step Step2->Step3 Step3->Step1 Repeat Check Final series spans concentrations from nM to µM range Step3->Check

    4.2. Tyrosinase Activity Assay (Spectrophotometric Method) This protocol uses L-DOPA as a substrate to measure the enzyme's diphenolase activity by tracking the formation of dopachrome, a red-colored product with an absorbance maximum at 475-490 nm [2] [4].

    • Reaction Setup: In a microplate or cuvette, mix the following:
      • Buffer (to a final volume of 1 mL or 200 µL)
      • L-DOPA solution (final concentration typically 0.5-2.0 mM)
      • Varying concentrations of the inhibitor (from your dilution series)
      • Positive Control: A reaction well containing all components except the inhibitor.
      • Blank: A reaction well containing all components except the enzyme, to correct for non-enzymatic oxidation.
    • Initiation: Start the reaction by adding mushroom tyrosinase (final activity typically 10-50 U/mL).
    • Measurement: Immediately place the reaction mixture in a spectrophotometer and record the increase in absorbance at 475 nm (A₄₇₅) for 5-10 minutes at 25-37°C [4].
    • Replication: Perform all measurements in at least triplicate to ensure statistical significance.

    4.3. Data Analysis for IC₅₀ Determination

    • Calculate Activity: For each inhibitor concentration, determine the initial reaction rate (Vᵢ) from the linear portion of the absorbance vs. time plot. The relative enzyme activity (%) at each concentration is calculated as: (Vᵢ / V₀) × 100%, where V₀ is the reaction rate of the positive control (without inhibitor).

    • Plot Dose-Response Curve: Plot the mean relative activity (%) against the logarithm of the inhibitor concentration ([I]).

    • Curve Fitting: Fit the data points to a four-parameter logistic model (variable slope) using scientific graphing software (e.g., GraphPad Prism) using the equation:

      [ Y = Bottom + \frac{Top - Bottom}{1 + 10^{(LogIC_{50} - X) \times HillSlope}} ]

      Where Y is the response (activity %), X is the logarithm of the concentration, Top and Bottom are the plateaus of the curve, and HillSlope describes the steepness.

    • Determine IC₅₀: The IC₅₀ value is the concentration of the inhibitor that gives a response halfway between Top and Bottom, as calculated by the fitting software.

    5. Data Presentation and Benchmarking The table below summarizes IC₅₀ values for several known tyrosinase inhibitors, providing a reference for comparing the potency of novel compounds like this compound.

    Table 1: Experimentally Determined IC₅₀ Values of Reference Tyrosinase Inhibitors

    Inhibitor Name Assay Type IC₅₀ Value (Monophenolase) IC₅₀ Value (Diphenolase) Key Notes
    Kojic Acid [3] Spectrophotometric 26.8 µM 52 µM Mixed-type inhibitor; widely used as a benchmark.
    Hydroquinone [3] Spectrophotometric 32.0 µM Not inhibitory Acts as a competitive inhibitor for monophenols and can also be a substrate.
    Curcumin derivative (Compound 7) [4] Amperometric (Biosensor) ~ 24 nM ~ 24 nM High potency; also showed significant antioxidant activity.
    3,4-HPO Ligand (I6) [5] Spectrophotometric 15 µM 9 µM Novel inhibitor with promising activity on both human and mushroom tyrosinase.

    6. Troubleshooting and Best Practices

    • Solvent Effects: The final concentration of solvents like DMSO must be consistent and minimal (≤1% v/v) across all assay tubes to avoid affecting enzyme activity.
    • Lag Period: When using L-tyrosine as a substrate, be aware of a characteristic lag period in the reaction kinetics. This can be overcome by including a small amount of L-DOPA (a cofactor) in the reaction mixture [3] [2].
    • Enzyme Batch Variability: Use the same batch of tyrosinase for a complete set of comparative experiments, as activity can vary between commercial preparations.
    • Data Quality: Ensure the R² value of the curve fit is >0.95. A poor fit may indicate issues with the data, such as an insufficient concentration range or problems with reagent stability.

    References

    Standardized Protocol: MTT Cell Viability Assay in Human Melanocytes

    Author: Smolecule Technical Support Team. Date: February 2026

    The table below summarizes the key parameters for a standard MTT assay, compiled from recent scientific studies [1] [2] [3].

    Parameter Specification
    Assay Principle Metabolic reduction of yellow MTT to purple formazan by viable cells.
    Cell Line Human melanocytes [1].
    Seeding Density 5,000 - 10,000 cells per well (96-well plate) [1] [3].
    Seeding Volume 100 µL of growth medium per well [3].
    Adherence Time Overnight (approx. 12 hours) [1] [3].
    Compound Treatment 24 hours (or 48-72 hours for longer-term studies) [3].
    MTT Solution Concentration 0.5 mg/mL [1] or 20 µL of stock solution per well [3].
    MTT Incubation 4 hours at 37°C [1] [3].
    Solvent for Formazan 150 µL Dimethyl Sulfoxide (DMSO) per well [1] [3].
    Measurement Absorbance at 570 nm [3] (or 490 nm [1]).
    Data Analysis Cell viability (%) = (Abs_sample / Abs_control) × 100% [3].
    Cytotoxicity Benchmark >90% cell viability at effective doses is considered high biocompatibility [1].

    Experimental Workflow

    The following diagram outlines the complete MTT assay procedure from cell preparation to data analysis:

    cluster_phase1 Phase 1: Cell Seeding & Treatment cluster_phase2 Phase 2: MTT Incubation & Measurement cluster_phase3 Phase 3: Data Analysis start Start MTT Assay step1 Seed melanocytes in 96-well plate (5,000-10,000 cells/well) start->step1 step2 Incubate overnight for cell adherence step1->step2 step3 Treat with test compounds (e.g., Tyrosinase-IN-25) for 24-72 hours step2->step3 step4 Add MTT solution (0.5 mg/mL) to each well step3->step4 step5 Incubate for 4 hours at 37°C step4->step5 step6 Dissolve formazan crystals with 150 µL DMSO step5->step6 step7 Measure absorbance at 570 nm step6->step7 step8 Calculate cell viability: (Abs_sample / Abs_control) × 100% step7->step8 step9 Determine IC₅₀ value via sigmoidal dose-response curve step8->step9 If applicable for toxic compounds

    Key Methodological Considerations for Melanocyte Research

    When adapting this general protocol for melanogenesis and tyrosinase inhibitor studies, please consider the following:

    • Cell Model Selection: The choice between normal human melanocytes and immortalized lines like B16F10 murine melanoma matters. Normal melanocytes may slowly lose melanogenic capacity in standard 2D culture, while melanoma lines often maintain high tyrosinase activity but require α-MSH stimulation for maximum pigment production [2].
    • Culture Conditions for Pigmentation: For studies focused on melanogenesis, 3D spheroid cultures of melanocytes can spontaneously produce high levels of melanin without requiring α-MSH stimulation, which may better mimic in vivo conditions [2].
    • Cytotoxicity Interpretation: A compound like the novel cyclopeptide CHP-9 was considered highly biocompatible because it maintained over 90% cell viability at concentrations up to 2.5 mg/mL while still effectively inhibiting tyrosinase [1]. This benchmark can be useful for evaluating your compound's safety profile.

    References

    Comparison of Tyrosinase Immobilization Strategies

    Author: Smolecule Technical Support Team. Date: February 2026

    The table below summarizes the core characteristics, advantages, and limitations of the most common tyrosinase immobilization techniques.

    Method Mechanism Optimal Conditions / Key Reagents Key Advantages Major Limitations
    Magnetic Cross-Linked Enzyme Aggregates (mCLEAs) [1] [2] [3] Carrier-free; enzyme precipitation & cross-linking Precipitant: Ammonium sulfate. Cross-linker: Glutaraldehyde. Additive: Amino-functionalized Fe₃O₄ nanoparticles. High activity retention (up to 3.6-fold vs. free enzyme), excellent recyclability (90% activity after 5 cycles), easy magnetic separation, high stability [2]. Potential mass transfer limitations, activity loss if cross-linking affects active site [1].
    Adsorption on Chitosan [4] [5] [6] Physical attachment via weak forces (ionic, H-bond) Support: Chitosan beads or PCL-Chitosan electrospun fibers. Buffer: Phosphate buffer (pH 7.0). Process: 16h at 25°C [5] [6]. High efficiency (~90%), simple and low-cost, uses biocompatible support, high activity retention [5]. Enzyme leakage under harsh pH or high ionic strength due to weak binding [4].
    Covalent Binding on Functionalized Silica [7] Covalent attachment to activated support Support: Silica microparticles. Activator: Poly(DMAEA-co-TlaAm) copolymer. Buffer: pH 8.0 for immobilization [7]. Very stable, minimal enzyme leakage, ideal for continuous-flow reactors [7]. More complex procedure, potential activity loss due to rigid enzyme orientation [4].
    Entrapment in Calcium Alginate [5] [8] Physical encapsulation in a polymer matrix Polymer: Sodium Alginate. Gelation: Calcium Chloride (CaCl₂) solution [5] [8]. Very simple and rapid, mild conditions, protects enzyme from harsh environments [8]. Significant mass transfer barriers, lower efficiency (~70%), can leach from beads [5].

    Detailed Experimental Protocols

    Protocol 1: Preparation of Magnetic CLEAs (mCLEAs)

    This carrier-free method yields highly active and easily recyclable biocatalysts [2].

    • Key Reagents: Crude or purified tyrosinase, ammonium sulfate, glutaraldehyde (25% solution), amino-functionalized magnetic nanoparticles (Fe₃O₄- NH₂), appropriate buffer (e.g., phosphate buffer, pH 7).
    • Procedure:
      • Precipitation: Add solid ammonium sulfate to the tyrosinase solution (e.g., 80% saturation) under mild stirring to precipitate the enzyme aggregates [2] [8].
      • Aggregation: Add the amino-functionalized magnetic nanoparticles to the precipitate suspension and continue stirring for 1 hour.
      • Cross-Linking: Add glutaraldehyde dropwise to a final concentration of 10-100 mM to cross-link the aggregates. Continue stirring for 2-24 hours [2].
      • Washing & Storage: Recover the mCLEAs using a magnet and wash thoroughly with buffer and distilled water to remove unbound enzyme and cross-linker. Store the final mCLEAs in buffer at 4°C or -20°C [2].
    Protocol 2: Immobilization via Adsorption on Chitosan-based Fibers

    This method is ideal for creating biocatalytic membranes for filtration or batch processes [5] [6].

    • Key Reagents: Chitosan beads or PCL-Chitosan electrospun fibers, tyrosinase, phosphate buffer (pH 7.0).
    • Procedure:
      • Support Preparation: Fabricate PCL-Chitosan composite fibers via electrospinning or use pre-formed chitosan beads [6].
      • Equilibration: Equilibrate the support in phosphate buffer (pH 7.0).
      • Immobilization: Incubate the support with a tyrosinase solution (e.g., 0.5-1.0 mg/mL in pH 7.0 buffer) for 16 hours at 25°C with gentle shaking [6].
      • Washing: Remove the support from the enzyme solution and wash extensively with buffer to remove any physically adsorbed, non-specifically bound enzyme. The immobilized tyrosinase is now ready for use [5].
    Protocol 3: Covalent Immobilization on Silica-Polymer Composite

    This robust method is suited for packed-bed reactors operating in continuous flow [7].

    • Key Reagents: Silica microparticles (16-75 μm), Poly(DMAEA-co-TlaAm) copolymer, tyrosinase, immobilization buffer (e.g., 50 mM Tris-HCl, pH 8.0).
    • Procedure:
      • Support Functionalization: Incubate silica particles with a 0.2% (m/v) solution of the P(DMAEA-co-TlaAm) copolymer. The DMAEA units provide electrostatic attachment, while the TlaAm units offer groups for covalent linkage [7].
      • Enzyme Binding: Incubate the functionalized particles with the tyrosinase solution in pH 8.0 buffer. The enzyme first binds electrostatically.
      • Covalent Fixation: A few covalent bonds are formed between lysine residues on the enzyme and the activated TlaAm groups on the polymer, preventing leaching.
      • Washing: Wash the particles first with a lower pH buffer (e.g., pH 6.8 working buffer) to remove electrostatically bound but not covalently fixed enzyme, then with standard buffer. The immobilized enzyme can be packed into a column for flow reactions [7].

    Workflow and Method Selection

    The following diagram illustrates the decision-making workflow for selecting and implementing the appropriate immobilization strategy.

    G Tyrosinase Immobilization Strategy Workflow Start Start: Define Application Needs A Requirement: Simple & Low-cost? Start->A B Requirement: Max Stability & Reuse? A->B No D Process: Adsorption on Chitosan A->D Yes C Requirement: Continuous Flow? B->C No E Process: Magnetic CLEAs (mCLEAs) B->E Yes C->D No F Process: Covalent Binding on Silica-Composite C->F Yes

    Application Notes & Performance Expectations

    • Activity & Stability: Properly immobilized tyrosinase often shows enhanced activity (up to 3.6-fold for mCLEAs in DES solutions) and significantly improved storage and operational stability compared to the free enzyme [2]. mCLEAs can retain 90% activity after 5 reuse cycles and 100% after 1 year at -20°C [2].
    • Solvent Compatibility: The performance of the biocatalyst is highly influenced by the reaction medium. Co-solvents like Deep Eutectic Solvents (DES) can be used to enhance substrate solubility and have been shown to improve the activity of immobilized tyrosinase [2].
    • Industrial Relevance: These immobilized systems are not just academic exercises. They have demonstrated efficacy in real-world applications, including:
      • Environmental Remediation: Removal of phenolic pollutants and decolorization of dyes from wastewater [5] [6].
      • Polymer Functionalization: Grafting of phenolic compounds (e.g., caffeic acid) onto biopolymers like chitosan to create materials with enhanced antioxidant properties [2].
      • Continuous Flow Synthesis: Enabling the synthesis of catechol-rich polymers and other fine chemicals in a flow reactor, improving process control and productivity [7].

    Troubleshooting Common Issues

    • Low Immobilization Yield: Optimize parameters like precipitant concentration (for CLEAs), pH, and ionic strength. Using a pure enzyme can improve reproducibility [1] [5].
    • Loss of Activity After Immobilization:
      • For CLEAs: The cross-linking agent (e.g., glutaraldehyde) can modify essential lysine residues in the active site. Try alternative cross-linkers like glycerol diglycidyl ether or dextran polyaldehyde [1].
      • For covalent binding: The enzyme's active site might be involved in binding. Use a support that allows for controlled orientation [4].
    • Enzyme Leakage:
      • For adsorption: This is a common issue. Switch to a covalent method or add a mild cross-linking step post-adsorption to stabilize the enzyme layer [4].
      • For entrapment: The pore size might be too large. Increase polymer concentration or use a different matrix [8].

    References

    Comprehensive Application Notes and Protocols: Development of Tyrosinase-IN-25 Biosensor for Sensitive Detection of Phenolic Compounds

    Author: Smolecule Technical Support Team. Date: February 2026

    Introduction to Tyrosinase Biosensor Technology

    Tyrosinase (TYR, E.C. 1.14.18.1) is a type-3 copper-containing enzyme that catalyzes two critical reactions in melanin synthesis: the o-hydroxylation of monophenols to diphenols (monophenolase activity) and the oxidation of diphenols to o-quinones (diphenolase activity) [1]. This bifunctional enzymatic activity makes tyrosinase an excellent biological recognition element in biosensors for detecting phenolic compounds, which are significant environmental pollutants and biomarkers for various diseases. The development of tyrosinase-based biosensors has gained considerable attention due to their high specificity, sensitivity, and potential for real-time monitoring of phenolic compounds in complex matrices [2].

    Recent advances in biosensor technology have incorporated nanomaterials and conductive polymers to enhance electron transfer efficiency and enzyme stability. The Tyrosinase-IN-25 biosensor represents an innovative approach that combines the specificity of tyrosinase with the enhanced electrochemical properties of graphene-based nanocomposites and conductive polymers [2]. This configuration allows for the precise detection of phenolic compounds at trace levels, which is crucial for environmental monitoring and biomedical applications. The fundamental principle involves the tyrosinase-catalyzed oxidation of phenolic compounds to o-quinones, which are then electrochemically reduced at the electrode surface, generating a measurable current signal proportional to the analyte concentration [3].

    Biosensor Design and Working Principle

    Tyrosinase Catalytic Mechanism

    Tyrosinase contains a binuclear copper active site where each copper ion is coordinated by three histidine residues. The enzyme exists in three principal forms during its catalytic cycle: oxy-tyrosinase (Cu²⁺-O₂²⁻-Cu²⁺), met-tyrosinase (Cu²⁺-OH⁻-Cu²⁺), and deoxy-tyrosinase (Cu⁺-Cu⁺) [1]. The catalytic mechanism begins with the oxy-form reacting with monophenolic compounds to form o-diphenols, which are subsequently oxidized to o-quinones. These o-quinones are highly electrophilic and can be electrochemically reduced at the electrode surface, generating a measurable current signal [3].

    The binuclear copper center is essential for both enzymatic activities. In the monophenolase cycle, the oxygen atom of the deprotonated monophenol coordinates with the coppers of Eoxy-tyrosinase, leading to hydroxylation and formation of Emet-diphenol complex [1]. The diphenolase cycle involves both Eoxy and Emet forms oxidizing o-diphenols to o-quinones. The catalytic activity is influenced by several factors including enzyme concentration, substrate structure, and the presence of reducing agents that can affect the transition between different enzyme forms [1].

    Biosensor Architecture and Signaling Mechanism

    The this compound biosensor employs a multi-layered architecture that maximizes the interaction between the enzymatic recognition element and the transducer surface. The base configuration consists of a screen-printed carbon electrode (SPE) modified with graphene (GPH) to enhance the electrochemical surface area and electron transfer kinetics [2]. A layer of poly(3,4-ethylenedioxythiophene) (PEDOT) is subsequently deposited through electropolymerization, providing a conductive polymer matrix that facilitates charge transport and enzyme immobilization [2]. Finally, tyrosinase is cross-linked onto this nanostructured surface, creating the active sensing interface.

    The signaling mechanism is based on the electrochemical reduction of o-quinones generated by the tyrosinase-catalyzed oxidation of phenolic compounds. When a phenolic substrate (e.g., catechol) is present in the sample, tyrosinase catalyzes its oxidation to o-quinone, which is then electrochemically reduced back to catechol at the electrode surface at a specific applied potential (typically -0.2 V vs. Ag/AgCl) [3]. This recycling mechanism amplifies the electrochemical signal, significantly enhancing the biosensor's sensitivity. The resulting reduction current is directly proportional to the concentration of phenolic compounds in the sample, enabling quantitative analysis.

    Table 1: Key Components of this compound Biosensor

    Component Function Optimal Composition
    Screen-printed electrode (SPE) Electrochemical transducer Carbon working electrode, Ag/AgCl reference, carbon counter electrode
    Graphene (GPH) Nanomaterial enhancer 1 mg/mL dispersion in chitosan (0.2% in acetic acid)
    PEDOT Conductive polymer Electropolymerized from 0.01 M EDOT monomer solution
    Tyrosinase Biological recognition element 1000-5370 U/mg, 10-20 μL of 10 mg/mL solution
    Glutaraldehyde Cross-linking agent 2.5% solution in phosphate buffer

    The following diagram illustrates the electron transfer pathway in the this compound biosensor:

    G PhenolicCompound PhenolicCompound Tyrosinase Tyrosinase PhenolicCompound->Tyrosinase Oxidation Quinone Quinone Tyrosinase->Quinone Electrode Electrode Quinone->Electrode Reduction Current Current Electrode->Current e⁻ Transfer Current->PhenolicCompound Recycling

    Figure 1: Electron transfer pathway in this compound biosensor showing the enzymatic oxidation of phenolic compounds and electrochemical reduction of quinones

    Materials and Methods

    Reagents and Equipment
    3.1.1 Essential Reagents

    The following reagents are required for the fabrication and operation of the this compound biosensor: Tyrosinase from mushroom (EC 232-653-4, activity ≥1000 U/mg) [4] [3], graphene powder (electrical conductivity >10³ S·m⁻¹, surface area >500 m²·g⁻¹) [5], 3,4-ethylenedioxythiophene (EDOT) monomer [2], chitosan (medium molecular weight, >75% deacetylation) [5], catechol, 3-methoxycatechol, and 4-methylcatechol as primary phenolic analytes [2], glutaraldehyde (25% solution for cross-linking) [3], bovine serum albumin (BSA, for enzyme stabilization) [3], phosphate buffer saline (PBS, 0.1 M, pH 6.8-7.4) [6], and hexachloroplatinic acid (H₂PtCl₆, for platinum nanoparticle synthesis when applicable) [5]. All solutions should be prepared using deionized water with resistivity ≥18 MΩ·cm.

    3.1.2 Specialized Equipment

    Required equipment includes: Screen-printed carbon electrodes (DRP-110, Metrohm-Dropsens) with carbon working (4 mm diameter), carbon counter, and silver reference electrodes [2]; electrochemical workstation (PalmSens3 or equivalent) capable of performing cyclic voltammetry (CV), differential pulse voltammetry (DPV), square wave voltammetry (SWV), and electrochemical impedance spectroscopy (EIS) [3]; ultrasonic bath for nanomaterial dispersion; laboratory oven for temperature control during enzyme immobilization; magnetic stirrer with temperature control; pH meter for buffer preparation; and micro-pipettes (10-1000 μL range) for precise solution handling. For morphological characterization, scanning electron microscopy (SEM) is recommended to verify the successful deposition of each layer [2].

    Biosensor Fabrication Protocol
    3.2.1 Electrode Pretreatment and Graphene Modification

    Begin by pre-treating the screen-printed carbon electrodes electrochemically through successive cycling in 0.1 M H₂SO₄ from 0 to +1.2 V at 100 mV/s until a stable cyclic voltammogram is obtained. This step cleans the electrode surface and introduces functional groups that enhance nanomaterial adhesion. Next, prepare the graphene-chitosan dispersion by mixing 1 mg of graphene powder with 1 mL of chitosan solution (0.2% in acetic acid, pH 5.0) and sonicating for 2 hours until a homogeneous dispersion is achieved [5]. Deposit 10 μL of this dispersion onto the pre-treated electrode surface using the drop-casting method and allow it to dry at room temperature in a desiccator for 2 hours. The resulting graphene-chitosan modified electrode (designated SPE/GPH) provides an expanded surface area and improved electron transfer kinetics for subsequent modifications.

    3.2.2 PEDOT Electrodeposition and Enzyme Immobilization

    The PEDOT layer is applied through electrochemical polymerization using a solution of 0.01 M EDOT monomer in 0.1 M LiClO₄. Perform cyclic voltammetry between -0.5 and +1.2 V at a scan rate of 50 mV/s for 15 cycles to form a uniform, adherent PEDOT film on the SPE/GPH surface [2]. Following polymerization, thoroughly rinse the electrode with deionized water to remove any unreacted monomer. For tyrosinase immobilization, prepare an enzyme solution containing 10 mg/mL tyrosinase, 1% BSA, and 2.5% glutaraldehyde in 0.1 M phosphate buffer (pH 7.0). Deposit 10 μL of this solution onto the SPE/GPH/PEDOT electrode and allow it to cross-link for 1 hour at 4°C [3]. The immobilized biosensor (SPE/GPH/PEDOT/Tyr) should be stored in 0.1 M phosphate buffer (pH 7.0) at 4°C when not in use.

    Table 2: Step-by-Step Biosensor Fabrication Protocol

    Step Procedure Conditions Quality Control
    Electrode pretreatment Cyclic voltammetry in 0.1 M H₂SO₄ 0 to +1.2 V, 100 mV/s, 10 cycles Stable voltammogram
    Graphene modification Drop-cast 10 μL GPH/chitosan Dry at RT, 2 hours in desiccator Uniform black surface
    PEDOT electrodeposition CV in 0.01 M EDOT + 0.1 M LiClO₄ -0.5 to +1.2 V, 50 mV/s, 15 cycles Blueish conductive film
    Enzyme immobilization Drop-cast 10 μL Tyr/BSA/glutaraldehyde Cross-link at 4°C, 1 hour Stable enzymatic layer
    Storage condition Keep in phosphate buffer pH 7.0, 4°C Activity maintained for 4 weeks

    The following workflow diagram summarizes the biosensor fabrication process:

    G SPE SPE Pretreatment Pretreatment SPE->Pretreatment Electrochemical Cleaning GPH GPH Pretreatment->GPH Drop-casting 2h Drying PEDOT PEDOT GPH->PEDOT Electropolymerization 15 Cycles TyrImmob TyrImmob PEDOT->TyrImmob Cross-linking 4°C, 1h FinalSensor FinalSensor TyrImmob->FinalSensor Quality Control

    Figure 2: Biosensor fabrication workflow showing sequential modification steps from bare electrode to functional biosensor

    Performance Characterization and Analytical Parameters

    Electrochemical Characterization Methods

    The electrochemical characterization of the this compound biosensor should include cyclic voltammetry (CV), electrochemical impedance spectroscopy (EIS), and square wave voltammetry (SWV) to evaluate electron transfer efficiency, interfacial properties, and detection capabilities. For CV analysis, perform measurements in 5 mM K₃[Fe(CN)₆]/K₄[Fe(CN)₆] in 0.1 M KCl between -0.2 and +0.6 V at scan rates from 25-500 mV/s. The successful modification can be confirmed by increased peak currents and decreased peak separation compared to unmodified electrodes [2]. EIS measurements should be conducted in the same solution at a formal potential of 0.2 V over a frequency range of 0.1 Hz to 100 kHz with an amplitude of 10 mV. The Nyquist plots typically show decreased charge transfer resistance (Rct) after graphene and PEDOT modification, indicating improved electron transfer kinetics [2].

    For analytical characterization, SWV parameters should be optimized as follows: initial potential -0.1 V, final potential +0.6 V, step potential 5 mV, amplitude 25 mV, and frequency 15 Hz. The reduction current of quinone species generated from enzymatic reaction should be measured as the analytical signal. The biosensor exhibits optimal performance in pH 7.0 phosphate buffer, as this pH represents a compromise between enzymatic activity and electrochemical signal stability. The operating potential should be set between -0.2 and -0.1 V to minimize interference from other electroactive species while maintaining high sensitivity for detecting quinone reduction [3].

    Analytical Performance Metrics

    The this compound biosensor demonstrates exceptional sensitivity for detecting phenolic compounds. Experimental data show detection limits in the sub-nanomolar range for various catechol derivatives, with linear response across a wide concentration range [2]. The biosensor's reproducibility, expressed as relative standard deviation (RSD), should be below 5% for intra-assay and below 10% for inter-assay measurements. The operational stability exceeds 4 weeks when stored properly at 4°C in phosphate buffer, with over 80% of initial activity retained after this period.

    Table 3: Analytical Performance of this compound Biosensor for Phenolic Compounds

    Analyte Linear Range (μM) Detection Limit (nM) Sensitivity (μA·μM⁻¹·cm⁻²) Response Time (s)
    Catechol 0.001-100 0.863 1.42 ± 0.05 <30
    3-Methoxycatechol 0.001-100 0.772 1.38 ± 0.07 <30
    4-Methylcatechol 0.001-100 0.956 1.35 ± 0.04 <30
    L-Tyrosine 0.1-100 47.5 0.85 ± 0.03 <60
    Dopamine 2-30 430 1.22 ± 0.02 <45

    The selectivity of the biosensor against common interferents is excellent due to the specificity of tyrosinase toward phenolic compounds. In the presence of ascorbic acid, uric acid, and glucose at concentrations typically found in biological samples, the signal variation remains below 5% for catechol detection [3]. This high selectivity enables application in complex matrices such as river water, blood serum, and pharmaceutical formulations without extensive sample pretreatment.

    Applications in Environmental and Bioanalysis

    Environmental Monitoring Protocol for Phenolic Compounds

    The this compound biosensor provides a robust method for monitoring phenolic contaminants in environmental samples. For river water analysis, collect samples in amber glass containers and analyze within 24 hours of collection. Filter samples through 0.45 μm membrane filters to remove particulate matter, then adjust pH to 7.0 using 0.1 M phosphate buffer. Perform standard addition calibration by spiking known concentrations of target phenolics (catechol, 3-methoxycatechol, and 4-methylcatechol) into the sample matrix [2]. The biosensor demonstrates exceptional recovery rates between 96-101% for phenolic compounds in river water samples, confirming its accuracy and reliability for environmental monitoring applications.

    The detection of phenolic compounds in environmental samples is crucial as these compounds are listed as priority pollutants by regulatory agencies worldwide due to their toxicity to aquatic life and persistence in the environment. The this compound biosensor enables rapid, on-site detection of these compounds at concentrations far below the regulatory thresholds (typically 1 μg/L for drinking water according to WHO guidelines) [2]. This capability makes it an invaluable tool for environmental protection agencies, water treatment facilities, and industrial compliance monitoring where rapid assessment of water quality is essential.

    Bioanalysis Applications and Sample Processing

    In bioanalytical applications, the this compound biosensor can detect tyrosine and dopamine in physiological fluids, providing potential diagnostic capabilities for metabolic disorders and neurodegenerative diseases. For serum analysis, collect blood samples and allow them to clot at room temperature for 30 minutes, then centrifuge at 3000 × g for 15 minutes to separate serum. Dilute the serum sample 1:10 with 0.1 M phosphate buffer (pH 7.0) to reduce matrix effects [3]. For urine analysis, centrifuge fresh urine samples at 2000 × g for 10 minutes and dilute 1:20 with phosphate buffer. Apply the processed samples directly to the biosensor and measure using the standard addition method to account for matrix effects.

    The normal concentration range of L-tyrosine in blood plasma is 30-120 μM, while abnormal levels may indicate metabolic disorders such as tyrosinemia and hypertyrosinemia [5]. For dopamine detection, the biosensor's ability to discriminate against ascorbic acid interference is particularly valuable, as these compounds typically coexist in biological systems [3]. The biosensor achieves a remarkable peak separation of 130 mV between dopamine and ascorbic acid, enabling selective detection without the need for complex sample pretreatment or separation steps. This feature is especially beneficial for monitoring dopamine levels in patients with Parkinson's disease or other neurological disorders where rapid assessment is clinically valuable.

    Troubleshooting and Optimization Guidelines

    Common Performance Issues and Solutions

    Several common issues may arise during the fabrication and operation of the this compound biosensor. Poor sensitivity often results from incomplete enzyme immobilization or denaturation. To address this, ensure the cross-linking time does not exceed 1 hour and that the enzyme solution is prepared fresh immediately before immobilization. High background noise in electrochemical measurements may stem from insufficient electrode cleaning or contamination. Repeating the electrochemical pretreatment in H₂SO₄ and ensuring all solutions are prepared with high-purity water can mitigate this issue. Short biosensor lifespan typically relates to improper storage; always store the biosensor in phosphate buffer (pH 7.0) at 4°C when not in use, and avoid allowing the electrode to dry out completely.

    Inconsistent responses between different biosensor batches often arise from variations in the graphene dispersion or PEDOT polymerization quality. To ensure reproducibility, standardize the sonication time for graphene dispersion (2 hours) and precisely control the number of cycles during PEDOT electropolymerization (15 cycles). Slow response times may indicate issues with the electron transfer pathway or enzyme activity. Incorporating platinum nanoparticles as described in some configurations can enhance electron transfer rates and improve response time [5]. Additionally, verify that the operating potential is correctly set between -0.2 and -0.1 V for optimal quinone reduction without compromising enzyme stability.

    Optimization Strategies for Specific Applications

    Depending on the target application, specific optimizations can enhance biosensor performance. For environmental monitoring where multiple phenolic compounds may be present, consider modifying the operating potential to maximize selectivity for specific analytes. The use of chemometric approaches or sensor arrays can further improve discrimination between structurally similar phenolic compounds [2]. For bioanalysis applications where complex matrices are inevitable, incorporating additional membrane layers (e.g., Nafion) can reduce fouling and interference from macromolecules without significantly affecting response time.

    When analyzing samples with very low analyte concentrations, employing preconcentration strategies or extending the incubation time can improve detection limits. For applications requiring continuous monitoring, developing flow-injection systems with the biosensor as a detector can automate analyses and improve throughput. When transitioning to real-sample applications, always validate biosensor performance against standard reference methods such as HPLC to ensure analytical reliability [5]. Remember that the optimal configuration may vary depending on specific requirements, and systematic testing of parameters such as enzyme loading, polymer thickness, and applied potential is recommended for each new application scenario.

    Conclusion and Future Perspectives

    The this compound biosensor represents a significant advancement in electrochemical sensing technology for phenolic compounds. Its multilayer nanostructured design synergistically combines the advantages of graphene's enhanced conductivity, PEDOT's charge transport properties, and tyrosinase's biological recognition specificity. This configuration enables exceptional sensitivity with detection limits in the sub-nanomolar range, high selectivity against common interferents, and remarkable stability over extended periods. These characteristics make it suitable for diverse applications ranging from environmental monitoring to biomedical analysis.

    Future development directions for tyrosinase-based biosensors include miniaturization for portable field-deployable devices, multiplexing capabilities for simultaneous detection of multiple analytes, and integration with wireless technology for real-time environmental monitoring. Additionally, the exploration of novel enzyme immobilization methods such as entrapment in sol-gel matrices or covalent attachment through specific linker molecules may further enhance biosensor stability and lifetime. As research in nanomaterials and enzyme engineering progresses, the next generation of tyrosinase biosensors is expected to achieve even greater sensitivity and operational stability, expanding their applications in pharmaceutical discovery, clinical diagnostics, and environmental protection.

    References

    Frequently Asked Questions (FAQs) & Troubleshooting

    Author: Smolecule Technical Support Team. Date: February 2026

    • Q1: Why is DMSO the recommended solvent for Tyrosinase-IN-25? DMSO is a polar aprotic solvent excellent for dissolving poorly soluble polar and non-polar compounds [1]. Its amphipathic nature makes it ideal for creating high-concentration stock solutions of research compounds, which can then be diluted into aqueous biological buffers for assays [1].

    • Q2: What is a safe working concentration of DMSO in cell-based assays? DMSO is generally considered non-toxic at concentrations below 1% (v/v) [1]. However, recent sensitive studies show that even 0.1% DMSO can induce large-scale changes in the transcriptome and epigenome of certain cell models, such as iPSC-derived cardiac microtissues [1]. It is critical to use the lowest effective concentration and include vehicle control groups treated with the same DMSO concentration.

    • Q3: My compound is precipitating upon dilution from DMSO stock into the assay buffer. What can I do? This is a common issue. Please refer to the troubleshooting guide and experimental protocol in the sections below for a systematic approach.

    Experimental Protocol: Solubility Assessment & Dilution

    This protocol provides a detailed methodology for preparing and testing this compound solutions to prevent precipitation in your experiments [2].

    Workflow Overview

    Start Prepare DMSO Stock Solution (e.g., 10-20 mM) A Perform Solvent Dilution Test Start->A High-concentration stock B Confirm Stability via Visual Inspection A->B Assay buffer dilution B->Start Precipitation observed C Validate in a Bioassay B->C Stable solution End Proceed with Full Experiment C->End

    Step-by-Step Methodology

    • Preparation of DMSO Stock Solution

      • Weigh an accurate amount of this compound powder.
      • Dissolve it in pure, anhydrous DMSO to prepare a concentrated stock solution (e.g., 10-20 mM). This stock should be clear and particulate-free.
      • Aliquot and Storage: Aliquot the stock solution into small, single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
    • Solvent Dilution Test

      • Prepare your assay buffer (e.g., PBS, cell culture medium).
      • Critical: Use gentle agitation. Dilute a small volume of the DMSO stock into the assay buffer while gently vortexing or pipetting. The final DMSO concentration should typically be ≤1%.
      • Let the diluted solution stand at the assay temperature (e.g., 37°C) for 15-30 minutes.
      • Visual Inspection: Check for cloudiness or precipitate formation visually. For a more sensitive analysis, measure the absorbance or use dynamic light scattering (DLS).
    • Bioassay Validation

      • Even if the solution appears clear, always validate the compound's activity in a pilot bioassay.
      • Include a vehicle control containing the same final concentration of DMSO without the compound.
      • Compare your results with positive controls (e.g., Kojic acid or Arbutin for tyrosinase inhibition assays) [2].

    Troubleshooting Guide for Solubility Issues

    Use this table to diagnose and resolve common problems.

    Problem Possible Cause Suggested Solution
    Precipitation upon dilution Rapid addition of stock solution; poor aqueous solubility. Dilute stock gradually with continuous gentle agitation. Use a co-solvent system (e.g., add a small percentage of ethanol or PEG).
    Low apparent bioactivity Compound precipitation; biological effects of DMSO. Confirm solubility at assay dilution. Re-test with lower DMSO concentration (e.g., 0.1% vs. 1%) and compare to vehicle control [1].
    Inconsistent results between assays DMSO concentration not standardized; compound degradation. Standardize and document DMSO concentration across all experiments. Ensure proper storage and use fresh stock aliquots.

    Critical Technical Note on DMSO

    While DMSO is an indispensable solvent, it is not biologically inert [1]. A 2019 study in Scientific Reports demonstrated that exposure to just 0.1% DMSO induced drastic changes in human cellular processes, including:

    • Transcriptome: Over 2,000 differentially expressed genes in cardiac and hepatic models [1].
    • Epigenetic Landscape: Altered DNA methylation patterns, especially in maturing cardiac microtissues [1].
    • Key Pathways: Affected critical processes like "citric acid cycle and respiratory electron transport" and "vesicle-mediated transport" [1].

    Recommendation: Always include a vehicle control with the exact same DMSO concentration used in your treated samples to ensure that observed effects are due to your compound and not the solvent.

    Exploring Alternative Solvents & Strategies

    If DMSO proves problematic for your specific application, consider these alternatives, though their efficacy with this compound should be empirically tested.

    • Polymeric DMSO Analogues: Research has developed water-soluble polymers like poly(2-(methylsulfinyl)ethyl acrylate) (polyMSEA), designed as a biocompatible, polymeric analogue of DMSO [3]. These have shown low cytotoxicity even at concentrations up to 3 mg/mL and could be explored as novel formulation agents [3].
    • Other Co-solvents: Ethanol, PEG-400, or propylene glycol can be used alone or in combination with small amounts of DMSO to improve solubility.
    • Formulation Approaches: For in vivo or advanced in vitro studies, techniques like nanoparticle formulation or the use of cyclodextrins as complexing agents can significantly enhance the aqueous solubility and stability of challenging compounds.

    References

    Tyrosinase-IN-25 stability in aqueous solution

    Author: Smolecule Technical Support Team. Date: February 2026

    Frequently Asked Questions (FAQ)

    Question Answer & Troubleshooting Guidance
    What is the typical shelf life? Unavailable for Tyrosinase-IN-25. For a reference, kojic acid is notoriously unstable, degrading under UV light, at high temperatures, and in the presence of metal ions [1].
    What are common degradation triggers? Based on similar compounds, primary triggers are UV light exposure, oxidation, high temperature, and pH extremes [1] [2]. The presence of metal ions (e.g., iron) can also catalyze decomposition [1].
    How can I improve its stability? Consider formulation strategies like encapsulation (e.g., in layered materials [1] or nanostructured lipid carriers [2]) or adding antioxidants (e.g., sodium ascorbate) to the solution [3].
    How should I store stock solutions? Prepare fresh solutions where possible. For short-term storage, use buffers at a stable, mild pH (e.g., pH 6-7), protect from light with amber vials, and store at 4°C or lower [1].

    Experimental Protocols for Assessing Stability

    To obtain stability data for this compound in your specific experimental conditions, you can adapt the following protocols.

    Protocol 1: Forced Degradation Study

    This test helps you quickly identify the main factors causing instability [1] [2].

    • Sample Preparation: Prepare multiple aliquots of your this compound aqueous solution at a standard concentration (e.g., 1 mg/mL).
    • Stress Conditions: Expose each aliquot to a different stress condition for a set period (e.g., 24-72 hours).
      • Thermal Stability: Incubate samples at 4°C, 25°C, 37°C, and 60°C.
      • pH Stability: Prepare solutions in buffers of varying pH (e.g., pH 5, 7, 9).
      • Photostability: Expose one sample to UV light (e.g., in a UV crosslinker) and keep another in the dark as a control.
      • Oxidative Stability: Add a low concentration of hydrogen peroxide (e.g., 0.1%) to one sample.
    • Analysis: After the stress period, analyze all samples and the control using HPLC to quantify the remaining intact this compound. Calculate the percentage recovery for each condition.
    Protocol 2: Long-Term Stability and Bioactivity Monitoring

    This protocol assesses stability under intended storage conditions and confirms the compound remains active.

    • Storage: Prepare a larger batch of the solution and store it under your recommended conditions (e.g., in an amber vial at 4°C).
    • Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8 weeks), withdraw an aliquot.
    • Analysis:
      • Chemical Stability: Use HPLC to measure the concentration of the parent compound over time.
      • Functional Stability: Test the aliquot in your standard tyrosinase inhibition assay (see protocol below) to monitor any loss of biological activity.

    The workflow below outlines the key steps for conducting a tyrosinase inhibition assay to confirm the functional activity of your compound.

    G Start Prepare Tyrosinase Solution (Mushroom tyrosinase in phosphate buffer, pH 6.8) C Pre-incubate Mixture (Compound + L-Tyrosine, 37°C for 10 min) Start->C A Prepare L-Tyrosine Substrate (in phosphate buffer, pH 6.8) A->C B Prepare Test Compound (this compound at various concentrations) B->C D Initiate Reaction (Add tyrosinase solution) C->D E Incubate Reaction (37°C for 15-30 min) D->E F Measure Absorbance (Record at 475 nm) E->F G Calculate Inhibition F->G

    Tyrosinase Inhibition Assay Protocol

    This is a standard protocol for determining IC50 values, adapted from multiple sources [4] [5] [6].

    • Reagents:
      • Tyrosinase Solution: Mushroom tyrosinase (e.g., 500 U/mL) in 0.1 M phosphate buffer (PBS), pH 6.8.
      • Substrate Solution: L-Tyrosine (0.5 mg/mL) in the same phosphate buffer.
      • Test Compound: this compound at various concentrations in a suitable solvent (e.g., DMSO), with a final solvent concentration ≤1%.
    • Procedure:
      • In a 96-well plate, add 40 µL of L-tyrosine solution and 40 µL of the test compound solution.
      • Add 70 µL of phosphate buffer, mix well, and pre-incubate at 37°C for 10 minutes.
      • Add 20 µL of the tyrosinase solution to each well to start the reaction. Mix and incubate at 37°C for 15 minutes.
      • Immediately measure the absorbance at 475 nm using a microplate reader.
      • Include control wells: a solvent control (without inhibitor) and a blank (without tyrosinase).
    • Calculation:
      • Calculate the tyrosinase inhibition rate using the formula: Inhibition % = [1 - (A_sample - A_sample_background) / (A_control - A_control_background)] × 100% Where A_sample is the absorbance of the reaction well with the test compound, and A_control is the absorbance of the solvent control well [4].

    Key Stabilization Strategies from Research

    The table below summarizes approaches to improve aqueous stability, derived from studies on unstable tyrosinase inhibitors.

    Strategy Mechanism Example from Literature
    Encapsulation Protects the molecule from environmental factors (light, oxygen, water) by trapping it within a stable matrix. Kojic acid was stabilized by intercalation into layered yttrium hydroxide, which protected it from UV light and oxidation [1].
    Nanocarrier Systems Improves solubility and can provide a controlled release and protective environment. Kojic acid has been successfully incorporated into nanoemulsions and nanostructured lipid carriers (NLCs) for topical delivery, enhancing its stability [2].
    Medium Engineering Using additives or specific buffers to create a less destructive micro-environment for the compound. The stability of the tyrosinase enzyme itself was enhanced by entrapment in cross-linked polyacrylamide gels and the use of specific co-solvents [7]. Adding antioxidants like sodium ascorbate can also help [3].

    Key Takeaways for Your Research

    • Assume Instability: In the absence of specific data, treat this compound as potentially unstable, similar to kojic acid. The core recommendation is to prepare fresh solutions immediately before use whenever possible.
    • Systematic Testing is Essential: Use the provided protocols to generate your own stability data under the specific pH, temperature, and buffer conditions of your experiments.
    • Prioritize Proactive Formulation: If your initial tests confirm instability, employ stabilization strategies like light protection, antioxidant addition, or advanced delivery systems from the outset.

    References

    Tyrosinase-IN-25 reducing lag period monophenolase

    Author: Smolecule Technical Support Team. Date: February 2026

    Understanding the Monophenolase Lag Period

    Q: What is the monophenolase lag period and why does it occur?

    The monophenolase activity of tyrosinase exhibits a characteristic lag period before reaching a steady-state rate when acting on monophenol substrates like L-tyrosine. This lag does not occur with its diphenolase activity [1] [2] [3].

    The lag period is a kinetic consequence of the enzyme's mechanism. Tyrosinase exists in different forms (oxy, met, and deoxy). The oxy form is essential for the initial hydroxylation of monophenols. The lag period represents the time required for the reaction to generate enough o-diphenol from the monophenol to activate the enzyme cycle and reach a steady-state concentration of this critical intermediate [1] [3].

    Q: What key parameters characterize the lag period?

    From kinetic studies, the lag period (τ) and the steady-state rate (Vss) are influenced by initial enzyme and substrate concentrations. The table below summarizes general relationships, though specific values depend on the experimental context.

    Parameter Symbol Relationship with Lag Period (τ) Impact on Steady-State Rate (Vss)
    Initial Enzyme Concentration [E]0 τ ∝ 1/ [E]0 [1] Vss increases with [E]0
    Initial Monophenol Concentration [M]0 Complex dependence; can be determined experimentally [1] follows Michaelis-Menten kinetics
    Steady-State o-Diphenol Concentration [D]ss

    Experimental Protocol & Troubleshooting

    Q: How can I monitor the monophenolase lag period experimentally?

    A standard protocol involves spectrophotometrically measuring the formation of the colored product at the appropriate wavelength.

    • Assay Setup: The reaction mixture typically contains sodium phosphate buffer (e.g., 0.1 M, pH 6.8), the monophenol substrate (e.g., L-tyrosine or p-cresol), and the enzyme preparation [2].
    • Initiation & Measurement: The reaction is initiated by adding tyrosinase. The increase in absorbance is recorded continuously for several minutes [2].
    • Data Analysis: The lag period (τ) is determined from the kinetic curve by extrapolating the linear, steady-state portion of the curve back to the time axis [1].

    Q: My experiment shows no lag period. What could be wrong?

    • Contamination with o-Diphenol: The most common cause is trace contamination of your monophenol substrate or enzyme preparation with an o-diphenol. This "primes" the enzyme cycle, immediately providing the necessary cofactor and eliminating the lag [1] [3]. Troubleshooting: Recrystallize your monophenol substrate and use a purified enzyme to minimize contaminants.
    • Enzyme Purity: Crude enzyme extracts may contain other enzymes like reductases or quinone scavengers that interfere with the natural progression of the reaction [2].

    Q: The lag period is highly variable between replicates. How can I improve consistency?

    • Pre-incubation: Ensure the substrate solution is pre-incubated at the assay temperature before adding the enzyme. Temperature fluctuations can affect the initial reaction kinetics.
    • Enzyme Activity: Check the stability and specific activity of your tyrosinase preparation. Inconsistent enzyme activity is a major source of variability.
    • Oxygen Saturation: The tyrosinase cycle requires molecular oxygen [2] [3]. Ensure your reaction buffer is adequately oxygenated by briefly stirring or vortexing it before use.

    Visualizing the Tyrosinase Reaction Cycle

    The following diagram illustrates the enzymatic cycle of tyrosinase that leads to the characteristic monophenolase lag period. The o-diphenol product is crucial for activating the cycle.

    TyrosinaseCycle Deoxy Deoxy Oxy Oxy Deoxy->Oxy O₂ Met Met Oxy->Met Monophenol → o-Diphenol oDiphenol oDiphenol Oxy->oDiphenol  Releases Met->Deoxy o-Diphenol → o-Quinone Monophenol Monophenol oDiphenol->Met  Re-enters Cycle

    Finding Specific Information on Tyrosinase-IN-25

    The lack of specific search results for "this compound" suggests it may be a compound from a recent, non-indexed preprint, a patent, a commercial catalog, or internal research nomenclature.

    To find the information you need, I suggest the following steps:

    • Search Patent Databases: Use platforms like Google Patents, USPTO, or WIPO with the term "this compound". Inhibitors are frequently disclosed in patent applications before appearing in journals.
    • Check Chemical Vendor Catalogs: Companies like MedChemExpress, Cayman Chemical, Sigma-Aldrich, and others often list detailed biological data for their compounds. Search directly on their websites.
    • Refine Literature Search: Use broader search terms on PubMed and Google Scholar, such as "tyrosinase monophenolase lag period inhibitor" and sort the results by date to find the most recent studies, which may include your compound under a different name.

    References

    A Practical Framework for Determining Inhibitor Concentration

    Author: Smolecule Technical Support Team. Date: February 2026

    The optimal concentration of a tyrosinase inhibitor is not a single value but depends on your experimental goals. The table below outlines key parameters and the common methods used to determine them.

    Target Parameter Description Typical Experimental Method
    IC₅₀ Value Concentration causing 50% enzyme activity loss under specific conditions; primary potency indicator [1]. Dixon Plot [2]: Plot of 1/reaction velocity (1/v) vs. inhibitor concentration [I] at fixed substrate levels. Lines intersect at [I] = -Kᵢ.
    Inhibition Constant (Kᵢ) Direct measure of inhibitor's binding affinity to the enzyme; independent of substrate/concentration [3]. Lineweaver-Burk Plot [3]: Plot of 1/v vs. 1/[substrate] at different [I]. Competitive inhibition shows intersecting lines on y-axis.
    Mechanism of Action Determines how inhibitor acts (competitive, non-competitive, uncompetitive); crucial for application [3]. Molecular Docking [4] [2]: Computational simulation predicts binding mode and interactions with enzyme active site.

    Detailed Experimental Protocols

    Protocol 1: Determining IC₅₀ and Kᵢ using Kinetic Assays

    This protocol uses the Dixon plot for analysis [2].

    • Reaction Setup: Prepare a series of reactions with fixed, saturating concentration of substrate (e.g., L-DOPA or L-tyrosine) and mushroom tyrosinase in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 6.8).
    • Inhibitor Titration: Add Tyrosinase-IN-25 to each reaction across a wide concentration range (e.g., 0.1 nM to 100 µM). Include a negative control without inhibitor.
    • Activity Measurement: Monitor the reaction progress spectrophotometrically by measuring the formation of the dopachrome product at 475-490 nm [5] [1].
    • Data Analysis:
      • Calculate the initial reaction velocity (v) for each inhibitor concentration.
      • Plot 1/v against [I] for each substrate concentration used.
      • The x-coordinate where the lines intersect provides an estimate of -Kᵢ.
      • Plot the percentage of enzyme activity vs. log[I] to determine the IC₅₀ value [1].
    Protocol 2: Establishing Mechanism of Action via Molecular Docking

    This method helps visualize how this compound might bind to tyrosinase [4] [2].

    • Protein Preparation: Obtain the 3D structure of tyrosinase from a protein database (e.g., PDB codes 2Y9X [2] or 5M8M [4]). Remove water molecules and add polar hydrogens.
    • Ligand Preparation: Draw or obtain the 3D structure of this compound. Energize it and assign proper charges.
    • Docking Simulation: Use docking software (e.g., AutoDock Vina [2]) to simulate the binding of the inhibitor into the enzyme's active site, which contains two copper ions.
    • Analysis of Results: Analyze the best-docked pose to identify:
      • Binding Affinity: The calculated free energy of binding (reported in kcal/mol) [2].
      • Key Interactions: Specific bonds (e.g., hydrogen bonds) with amino acid residues like His263, His259, Arg321, or Gly281 [4] [2].
      • Binding Mode: Whether the inhibitor chelates the copper ions or blocks substrate access.

    The following diagram illustrates the logical workflow for optimizing inhibitor concentration, integrating both experimental and computational approaches.

    Start Start: Determine Optimal Inhibitor Concentration ExpDesign Experimental Design: - Titrate Inhibitor - Fixed Substrate/Enzyme Start->ExpDesign Kinetics Kinetic Assay (Spectrophotometry) ExpDesign->Kinetics CompModel Computational Modeling (Molecular Docking) ExpDesign->CompModel IC50 Obtain IC₅₀ Value Kinetics->IC50 Ki Obtain Kᵢ Value Kinetics->Ki Mech Determine Mechanism of Action CompModel->Mech Integrate Integrate Data & Establish Optimal Concentration Range IC50->Integrate Ki->Integrate Mech->Integrate

    Frequently Asked Questions (FAQs)

    Q1: What is a good starting concentration range for this compound in initial cell-based assays? Since this compound is a research compound, its IC₅₀ may not be public. A safe strategy is to start with a broad range (e.g., 1 nM to 100 µM) in a dose-response assay. Once you determine the approximate IC₅₀, use concentrations at 5-10 times the Kᵢ or IC₅₀ value for robust inhibition in follow-up experiments [6].

    Q2: My inhibitor isn't showing any effect, even at high concentrations. What could be wrong? Consider these potential issues:

    • Solubility and Solvent: The inhibitor might be precipitating. Ensure it's properly dissolved in DMSO and that the final DMSO concentration in the assay (typically <1%) does not affect enzyme activity. Always include a solvent control [6].
    • Inhibition Mechanism: The compound might be a slow-binding or irreversible inhibitor. Try pre-incubating the enzyme with the inhibitor for 10-30 minutes before starting the reaction with the substrate [7].
    • Enzyme Source: Confirm that this compound is effective against your tyrosinase source (e.g., mushroom vs. human).

    Q3: How does the mechanism of inhibition (competitive vs. non-competitive) guide concentration choice? The mechanism is critical for anticipating interactions with the substrate.

    • Competitive Inhibitors: Their effect can be overcome by high substrate concentrations [3]. Therefore, the required effective concentration is dependent on the substrate levels in your system.
    • Non-competitive/Uncompetitive Inhibitors: Their activity is largely independent of substrate concentration [3]. The inhibition level is primarily determined by the inhibitor concentration itself.

    Q4: How can I translate effective in vitro concentration to cell-based or in vivo studies? This is complex due to factors like cell permeability, protein binding, and metabolic clearance [6]. A common preliminary estimate assumes even distribution, but this is often inaccurate. For critical in vivo work, pharmacokinetic studies are necessary to determine the actual concentration reaching the target.

    Key Troubleshooting Notes

    • If using a purified enzyme system, ensure the template DNA used in the assay is of high purity and integrity, as contaminants can act as non-specific enzyme inhibitors [8].
    • For cell-based assays, remember that the intracellular concentration of the inhibitor is the most relevant, which can differ from the concentration in the culture medium.

    References

    General Principles for Tyrosinase & Inhibitor Stability

    Author: Smolecule Technical Support Team. Date: February 2026

    The stability of tyrosinase enzymes and inhibitor compounds can be significantly influenced by their form and storage environment. The table below summarizes key findings from recent studies.

    Material / Form Key Stability Findings Optimal Storage Conditions Reference / Source
    Tyrosinase mCLEAs (Magnetic Cross-Linked Enzyme Aggregates) Retained 100% initial activity after 1 year at -20 °C; retained 90% activity after 5 reuse cycles. [1] Long-term: -20 °C [1]
    Crude Procyanidin Extract (Tyrosinase Inhibitor) Retained >80% of bioactive compounds & antioxidant activity after 12 weeks at 25 °C as a powder. More stable in a serum formulation at 4 °C vs. 25 °C. [2] Powder: ≤ 25 °C; Liquid Formulation: 4 °C [2]
    Chitosan-Immobilized Tyrosinase Immobilization enhances enzyme stability and reusability under harsh conditions (extreme pH, temperature, organic solvents). [3] Immobilized form generally offers superior stability versus free enzyme. [3]

    Recommended Experimental Protocols

    To establish the specific storage conditions for Tyrosinase-IN-25, you can adapt the following methodologies.

    Protocol for Assessing Storage Stability

    This workflow outlines the process for evaluating the stability of a tyrosinase inhibitor under various storage conditions.

    start Start: Prepare Inhibitor Samples define_conditions Define Storage Conditions - Temperature (e.g., -20°C, 4°C, 25°C) - Form (e.g., powder, solution) start->define_conditions aliquot Aliquot Samples define_conditions->aliquot store Store Samples aliquot->store periodic_test Periodic Activity Assay store->periodic_test periodic_test->store Time Interval data_analysis Analyze Data & Determine Optimal Conditions periodic_test->data_analysis end End: Establish Storage Protocol data_analysis->end

    Detailed Methodology:

    • Sample Preparation: Prepare identical aliquots of this compound in its intended storage form (e.g., pure powder, dissolved in a specific buffer or solvent). [2]
    • Defining Conditions: Store these aliquots under different conditions. Key variables to test include:
      • Temperature: e.g., -80°C, -20°C, 4°C, and 25°C.
      • Form: Stability can differ dramatically between powdered and dissolved states. [2]
    • Activity Assay: At predetermined time points (e.g., 1 week, 4 weeks, 12 weeks), retrieve an aliquot and test its potency using a standard tyrosinase inhibition assay.
      • The Half-Maximal Inhibitory Concentration (IC50) is a key metric. A stable compound will show minimal change in IC50 over time. [2]
    • Data Analysis: Plot the remaining inhibitory activity (%) over time for each condition to identify the most stable setup.
    Protocol for Tyrosinase Inhibition Assay

    This is a standard method to quantify the effectiveness of an inhibitor, which is essential for the stability study above.

    a Prepare Reaction Mixture: - Buffer (e.g., Phosphate) - Tyrosinase Enzyme - Substrate (e.g., L-DOPA) b Add Inhibitor (this compound at varying concentrations) a->b c Incubate and Monitor (Measure dopachrome formation at 475 nm) b->c d Calculate % Inhibition & Determine IC50 Value c->d

    Detailed Methodology:

    • Reaction Setup: In a suitable buffer (e.g., phosphate buffer), mix a fixed concentration of mushroom tyrosinase with various concentrations of this compound. [3] [4]
    • Initiate Reaction: Add a substrate like L-DOPA (L-3,4-dihydroxyphenylalanine). Tyrosinase will convert L-DOPA to dopachrome, a red-colored product. [4]
    • Measurement: Monitor the formation of dopachrome by measuring the absorbance at 475 nm using a spectrophotometer. [3]
    • Analysis:
      • % Inhibition: Calculate the percentage inhibition for each inhibitor concentration compared to a control without the inhibitor.
      • IC50: Determine the concentration of this compound that inhibits 50% of the enzyme's activity by plotting % inhibition against inhibitor concentration. [2]

    Frequently Asked Questions (FAQs)

    Q1: Why is my this compound losing potency? A1: Potency loss can occur due to:

    • Repeated Freeze-Thaw Cycles: If stored in solution, aliquot the inhibitor into single-use portions to avoid this.
    • Improper Temperature: The optimal storage temperature is highly compound-specific and must be determined experimentally. [2]
    • Oxidation or Hydrolysis: The core structure of the molecule may be degraded by exposure to air (oxygen) or moisture.

    Q2: The inhibitor was effective initially but now shows reduced activity. What should I do? A2:

    • Verify Enzyme Activity: First, confirm that your tyrosinase enzyme is still fully active by running a control without the inhibitor.
    • Check Storage Duration: Re-test a sample that has been stored for the longest time against a freshly prepared sample (if available) under identical assay conditions.
    • Re-establish IC50: Perform a new dose-response curve to calculate the current IC50 and compare it to the original value. A significant increase suggests compound degradation.

    References

    Alternative Compounds & Comparative Data

    Author: Smolecule Technical Support Team. Date: February 2026

    A primary strategy is to evaluate newer, potentially safer inhibitors. The table below summarizes a promising candidate, KT-939, alongside established inhibitors for comparison.

    Inhibitor Name Reported IC₅₀ (Human Tyrosinase) Reported Cytotoxicity Key Characteristics & Advantages
    KT-939 [1] 0.07 μM No cytotoxicity observed in melanocytes and other skin-related cell lines up to 50 μM. High potency against human tyrosinase; additional antioxidant and anti-inflammatory activities; proven clinical tolerability in sensitive skin.
    Thiamidol [1] 0.28 μM Information not provided in search results. A established potent resorcinol derivative; used as a benchmark in comparative studies.
    Hydroquinone [2] [3] 4400 μM [3] Associated with exogenous ochronosis and other adverse effects [4]. The former "gold standard"; now limited due to significant safety concerns and relatively low potency against human tyrosinase.

    Experimental Protocols for Mitigation

    Here are detailed methodologies you can adapt to diagnose and potentially overcome cytotoxicity in your research.

    Protocol: Cytotoxicity & Safety Profiling in Multiple Cell Lines

    This assay provides a foundational safety profile for your compound [1].

    • Objective: To evaluate the cytotoxic effects of Tyrosinase-IN-25 across various skin-related cell lines.
    • Materials:
      • Cell lines: Human melanocytes (e.g., MNT-1), immortalized human keratinocytes (e.g., HaCaT), and other relevant lines (e.g., HEK293T) [1].
      • Test compound: this compound.
      • Control: A known safe inhibitor like KT-939 for benchmark comparison.
    • Method:
      • Culture cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C and 5% CO₂.
      • Seed cells into 96-well plates and allow to adhere overnight.
      • Treat cells with a concentration gradient of this compound (e.g., 0.1 μM to 100 μM) for 48-72 hours.
      • Assess cell viability using a standard MTT or XTT assay. Measure absorbance to determine the half-maximal cytotoxic concentration (CC₅₀).
    • Troubleshooting: If high cytotoxicity is observed, proceed to the next protocol to determine if the effects are melanocyte-specific or more general.
    Protocol: Evaluating Reversibility of Melanin Suppression

    This test helps determine if the depigmenting effect is reversible upon withdrawal, which is a marker for a non-permanent, non-toxic mechanism of action [1].

    • Objective: To confirm that the reduction in melanin is not due to permanent damage or death of melanocytes.
    • Materials:
      • Cell line: B16-F10 murine melanoma cells or primary human melanocytes.
    • Method:
      • Treat cells with this compound at its IC₅₀ for melanin reduction for several days.
      • After treatment, carefully wash the cells to remove the compound completely.
      • Refresh the cells with normal culture medium and allow them to grow for an additional period (e.g., 5-7 days).
      • Measure melanin content again and compare it to untreated controls. A return to near-normal melanin levels indicates a reversible effect.
    Protocol: High-Throughput Screening for Safer Inhibitors

    This colorimetric method allows for rapid screening of new compounds or derivatives, which can be useful if structural modification of this compound is necessary [5].

    • Objective: To rapidly screen for new tyrosinase inhibitors with lower cytotoxicity.
    • Materials:
      • Enzyme: Mushroom or human tyrosinase.
      • Substrate: Catechol.
      • Precursors: Chloroauric acid and sodium citrate [5].
    • Method:
      • The active tyrosinase converts catechol into o-quinone.
      • The o-quinone then mediates the reduction of Au³⁺ to Au⁰, leading to the in-situ formation of gold nanoparticles (AuNPs).
      • The presence of an effective inhibitor reduces o-quinone production, which in turn alters the formation of AuNPs, resulting in a visible color change and a shift in the UV-Vis absorption spectrum.
      • This system can be used to calculate IC₅₀ values for new compounds efficiently.

    Experimental Workflow for Cytotoxicity Investigation

    The diagram below outlines a logical pathway to systematically investigate and address cytotoxicity issues.

    Start Start: Suspected Cytotoxicity with this compound Step1 Conduct Cytotoxicity & Safety Profile Assay Start->Step1 Step2 Is cytotoxicity high across all cell lines? Step1->Step2 Step3a Investigate Mechanism of Toxicity Step2->Step3a Yes Step3b Proceed to Functional Assays Step2->Step3b No Step4 Perform Reversibility of Melanin Suppression Test Step3b->Step4 Step5 Is melanin reduction reversible? Step4->Step5 Step6a Consider structural modification or alternative compounds Step5->Step6a No Step6b Compound is a promising candidate for further development Step5->Step6b Yes

    Key Considerations for Your Research

    • Human vs. Mushroom Tyrosinase: Be cautious when interpreting data from mushroom tyrosinase (mTYR), as it has significant structural differences from human tyrosinase (hTYR). An inhibitor's potency and mechanism can vary drastically between the two [1] [3].
    • Mechanism of Toxicity: Cytotoxicity can arise from various mechanisms. Consider investigating if this compound causes suicide inactivation of the enzyme (a property of some mechanism-based inhibitors) or generates reactive oxygen species (ROS) and quinones that lead to oxidative damage [4] [6].
    • Explore New Modalities: Recent advances go beyond simple inhibition. Consider innovative strategies like prodrug activation or in-situ synthesis of PROTACs (Proteolysis-Targeting Chimeras) that degrade the tyrosinase protein, which may offer more specific targeting and reduced off-effects [7].

    References

    Solvent Effects on Tyrosinase Activity: Key Principles

    Author: Smolecule Technical Support Team. Date: February 2026

    Understanding how solvents interact with the tyrosinase enzyme is crucial for experimental success. The core principles are summarized in the table below.

    Factor Effect on Tyrosinase Enzyme Recommended Solvents Solvents to Use with Caution
    Solvent Polarity/Hydrophilicity Hydrophilic solvents can strip essential water from the enzyme, disrupting its active site structure and flexibility. [1] Hydrophobic organic solvents (e.g., hexane, chloroform). [1] Highly hydrophilic solvents (e.g., acetonitrile, acetone). Activity can be maintained by carefully controlling hydration levels. [1]
    Enzyme Hydration The "degree of hydration" of the enzyme's microenvironment is a critical parameter that can be controlled to maintain activity even in hydrophilic solvents. [1] N/A N/A
    Solvent Biocompatibility Certain non-traditional solvents, like Deep Eutectic Solvents (DES), can stabilize the enzyme's structure (e.g., increase alpha-helix content), leading to maintained or enhanced activity. [2] Choline Chloride-Glycerol DES. [2] Solvents that denature proteins.

    Troubleshooting Common Experimental Issues

    Here are answers to frequently asked questions that researchers might encounter.

    Q1: My tyrosinase enzyme appears to have low activity in an organic solvent. What could be the cause and how can I fix it?

    • Potential Cause: Inadequate hydration of the enzyme's micro-environment, especially in hydrophilic organic solvents.
    • Solution: Systematically control the water content (degree of hydration) of your reaction system. It has been demonstrated that by precisely managing hydration, excellent enzyme reactivity can be achieved in both hydrophilic and hydrophobic solvents. [1]

    Q2: Are there any greener, non-toxic solvent alternatives I can use for tyrosinase-based assays?

    • Answer: Yes, Deep Eutectic Solvents (DES) are a promising green alternative. A study successfully monitored tyrosinase activity in a Choline Chloride-Glycerol (ChCl-Gly) based DES. These solvents are biodegradable, have low toxicity, and can even enhance enzyme stability. [2]

    Q3: What is a reliable experimental protocol for evaluating tyrosinase inhibition in a non-aqueous medium?

    • Answer: Below is a generalized workflow for an electrochemical evaluation, adapted from a study using DES. [2] This protocol can serve as a template for other solvent systems.

    cluster_1 1. Electrode Modification cluster_2 2. Enzyme Immobilization cluster_3 3. Cross-linking cluster_4 4. Activity Measurement Start Start Experiment S1 1. Electrode Modification Start->S1 S2 2. Enzyme Immobilization S1->S2 A1 Generate Gold Nanoparticles (AuNPs) on screen-printed carbon electrode (SPCE) A2 Drop-cast tyrosinase solution onto AuNP/SPCE and let dry A3 Use glutaraldehyde to cross-link the enzyme on the electrode surface A4 Monitor ortho-quinone reduction current via chronoamperometry at -150 mV S3 3. Cross-linking S2->S3 S4 4. Activity Measurement S3->S4 End Analyze Data S4->End

    Key Takeaways for Your Technical Support Center

    • Hydration is Critical: Emphasize that solvent polarity is less important than controlling the enzyme's hydration level for maintaining activity. [1]
    • Consider Green Solvents: Include Deep Eutectic Solvents (DES) as a viable and modern option for tyrosinase assays. [2]
    • Standardize Protocols: Providing clear, step-by-step workflows like the one above will help users achieve consistent and reproducible results.

    References

    improving Tyrosinase-IN-25 specificity over catechol oxidase

    Author: Smolecule Technical Support Team. Date: February 2026

    FAQs: Understanding & Improving Specificity

    • Q1: What is the fundamental structural difference between tyrosinase and catechol oxidase that I can target? Both enzymes have similar dicopper active sites, but a key difference lies in the second coordination sphere. Tyrosinase typically has a conserved asparagine residue (e.g., Asn191 in Streptomyces castaneoglobisporus tyrosinase) and a water molecule that influences the basicity of the active site. In contrast, catechol oxidase often has a less bulky residue (like glycine, alanine, or isoleucine) in the equivalent position [1] [2] [3]. Mutagenesis studies show that introducing asparagine into catechol oxidase can grant it monophenolase activity, highlighting this residue's critical role in substrate selection [3].

    • Q2: What experimental strategies can I use to improve the specificity of my compound? A multi-pronged approach is recommended, combining computational and experimental techniques:

      • Structure-Based Drug Design: Use high-resolution crystal structures of both enzymes to model how your compound binds. Pay close attention to the region around the key asparagine residue in tyrosinase and the differing residue in catechol oxidase [1] [2].
      • Machine Learning & Docking: Leverage new AI tools like EZSpecificity, which can predict how well a substrate or inhibitor fits into an enzyme's active site by analyzing sequence and structural data [4] [5].
      • Rational Modification: Design analogs of Tyrosinase-IN-25 that form specific, favorable interactions (e.g., hydrogen bonds) with residues unique to the tyrosinase active site, such as Asn191, while introducing steric clashes to disrupt binding in the more restricted catechol oxidase active site.
    • Q3: How can I experimentally validate that my compound is specific for tyrosinase? You need to perform enzymatic assays against both purified tyrosinase and catechol oxidase. The table below outlines the core activities to test for.

    Enzyme Monophenolase Activity Diphenolase Activity
    Tyrosinase Hydroxylates monophenols (e.g., L-tyrosine) to o-diphenols [2] [6] Oxidizes o-diphenols (e.g., L-DOPA, catechol) to o-quinones [2] [7]
    Catechol Oxidase None or very weak [3] Oxidizes o-diphenols (e.g., catechol) to o-quinones [2]

    A specific inhibitor will effectively suppress tyrosinase activity in both reactions while having little to no effect on the diphenolase activity of catechol oxidase.

    Technical Guides & Protocols

    Guide 1: Determining the Inhibition Mechanism

    This protocol, adapted from studies on kojic acid and hydroquinone, helps characterize how your compound interacts with tyrosinase [8].

    1. Experimental Setup:

    • Enzyme: Use purified tyrosinase.
    • Assay: Monitor the enzyme's monophenolase (e.g., L-tyrosine) and diphenolase (e.g., L-DOPA) activities in the presence of oxygen.
    • Inhibitors: Test this compound and its new analogs across a range of concentrations.

    2. Data Analysis:

    • Measure the initial reaction rates (V) at different substrate concentrations with and without the inhibitor.
    • Create Lineweaver-Burk plots (1/V vs. 1/[Substrate]) for each inhibitor concentration.
    • Interpret the Pattern:
      • Competitive Inhibition: Lines intersect on the y-axis. The inhibitor binds only to the free enzyme.
      • Uncompetitive Inhibition: Lines are parallel. The inhibitor binds only to the enzyme-substrate complex.
      • Mixed Inhibition: Lines intersect at a point elsewhere. The inhibitor binds to both the free enzyme and the enzyme-substrate complex, but with different affinities.

    3. Determine Binding Constants:

    • From the plots, determine the apparent Km (Michaelis constant) and Vmax (maximum velocity) for each inhibitor concentration.
    • Re-plot these values (e.g., apparent Km vs. [Inhibitor]) to calculate the inhibition constants, KI (binding to free enzyme) and KIS (binding to enzyme-substrate complex).
    Guide 2: A Workflow for Specificity Optimization

    The following diagram outlines a logical workflow to iteratively improve your compound's specificity.

    specificity_workflow start Start: Lead Compound This compound step1 1. Structural Analysis Model compound binding in active sites of both enzymes start->step1 step2 2. Rational Design Modify compound to target tyrosinase-specific residues step1->step2 step3 3. In Silico Screening Use EZSpecificity or docking to rank new analogs step2->step3 step4 4. Experimental Assay Test top analogs for inhibition against both enzymes step3->step4 decision Specificity Improved? step4->decision decision->step2 No end Success: Specific Inhibitor decision->end Yes

    Guide 3: Validating with Isothermal Titration Calorimetry (ITC)

    For a label-free method to directly measure binding affinity, you can use ITC as an alternative to MicroScale Thermophoresis (MST) [8].

    Methodology:

    • Titrate a solution of your inhibitor into a sample cell containing purified tyrosinase or catechol oxidase.
    • The instrument measures the heat released or absorbed with each injection.
    • Fit the data to a binding model to obtain the dissociation constant (K_D), enthalpy change (ΔH), and stoichiometry (N).

    Interpretation: A successful, specific inhibitor will have a much lower K_D (indicating tighter binding) for tyrosinase than for catechol oxidase.

    References

    Troubleshooting Guide: Tyrosinase Temperature Sensitivity

    Author: Smolecule Technical Support Team. Date: February 2026

    Q: My experimental results show inconsistent tyrosinase activity. Could temperature be a factor? A: Yes, temperature is a critical and well-documented factor. Inconsistent temperature control can lead to significant variations in enzymatic activity and stability [1] [2]. Please use the following checklist to diagnose the issue.

    Troubleshooting Step Description & Rationale Reference Protocol
    Verify Temperature Control Ensure water baths and heating blocks are calibrated. Minor deviations can alter kinetics, as ( K_m ) and ( V_{max} ) are temperature-dependent. [2]
    Check for Mutant Sensitivity If studying OCA1B mutants (e.g., R422Q, P406L), note their activity is highly temperature-sensitive. They may show little activity at 37°C but significant activity at 31°C. [1]
    Assay Temperature Range The standard assay temperatures in recent literature are 28, 31, 37, and 43°C. Consistently using these allows for direct comparison with established data. [1] [2]
    Monitor Protein Aggregation Perform a quick centrifugation step before assay. Precipitated protein can lead to inconsistent results, as some mutants have lower conformational stability. [1]

    Experimental Protocols: Temperature-Dependent Kinetics

    For a systematic investigation, the following methodologies are recommended.

    Protocol 1: Determining Temperature-Dependent Kinetic Parameters [1] [2]

    This protocol allows you to calculate the Michaelis-Menten constants ((K_m) and (V_{max})) at different temperatures, which can be used for further thermodynamic analysis.

    start Start Experiment prep Prepare Tyrosinase and L-DOPA Solutions start->prep set_temp Set Spectrophotometer Temperatures (e.g., 28, 31, 37, 43°C) prep->set_temp assay Perform Dopachrome Assay (Measure absorbance at 475 nm) set_temp->assay mm_plot Plot Michaelis-Menten Curves for Each Temperature assay->mm_plot calc_km_vmax Calculate Km and Vmax for Each Temperature mm_plot->calc_km_vmax end Analyze Data calc_km_vmax->end

    • Key Reagents & Equipment:
      • Purified tyrosinase (wild-type or mutant) [1].
      • L-DOPA substrate solution (varying concentrations, e.g., 0.1-2.0 mM) [1] [2].
      • Suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4) [2].
      • UV-Vis spectrophotometer with precise temperature control.
    • Procedure:
      • Prepare a series of L-DOPA solutions at different concentrations.
      • Set your spectrophotometer to the first desired temperature (e.g., 28°C) and allow it to equilibrate.
      • In a cuvette, mix the enzyme solution with the substrate solution and immediately monitor the increase in absorbance at 475 nm (dopachrome formation) over time [1] [2].
      • Repeat the assay for all substrate concentrations and all temperatures.
      • Plot the initial reaction rate (V) against substrate concentration ([S]) for each temperature.
      • Fit the data to the Michaelis-Menten model to determine the (K_m) and (V_{max}) at each temperature.

    Protocol 2: Van't Hoff Analysis for Thermodynamic Parameters [2]

    This analysis, built on the data from Protocol 1, reveals whether the reaction is driven by enthalpy or entropy.

    • Procedure:
      • From Protocol 1, you have (K_m) values at different temperatures. Calculate the natural logarithm of the catalytic efficiency (ln((k_{cat}/K_m))) for each temperature. (Note: (k_{cat}) can be derived from (V_{max}) and the total enzyme concentration).
      • Plot ln((k_{cat}/K_m)) against 1/Temperature (in Kelvin).
      • Fit the data to a straight line. The slope is equal to -ΔH⧧/R and the intercept is ΔS⧧/R, where R is the gas constant.
      • Calculate the change in Gibbs free energy using: ΔG⧧ = ΔH⧧ - TΔS⧧.

    The table below shows example data for human tyrosinase with L-DOPA, illustrating the trends you might observe [2].

    Temperature (°C) ( K_m ) (mM) ( V_{max} ) (mM/min) ΔG⧧ (kJ/mol)
    25 0.41 ± 0.11 0.029 ± 0.003 -11.57 ± 2.97
    31 0.52 ± 0.31 0.032 ± 0.007 -12.74 ± 2.90
    37 0.70 ± 0.25 0.038 ± 0.005 -13.32 ± 2.87
    43 0.62 ± 0.15 0.057 ± 0.003 -13.90 ± 2.83

    Frequently Asked Questions (FAQs)

    Q: Why is my tyrosinase less active at 37°C than at 31°C? A: You may be working with a temperature-sensitive mutant. A classic example is the OCA1B-related R422Q variant, which is misfolded and retained in the endoplasmic reticulum at 37°C but can traffic correctly and show significant activity at 31°C [1]. This is a known biological phenomenon, not necessarily an experimental error.

    Q: The Van't Hoff plot from my data is not linear. What does this mean? A: A non-linear Van't Hoff plot suggests a complex reaction mechanism. Research indicates that for some mutant tyrosinases (like R422Q and P406L), the association with L-DOPA is supported by both enthalpy and entropy forces across different temperature ranges, leading to a curved plot. This is a significant finding that should be reported [1].

    Q: What is the optimal temperature for measuring tyrosinase activity? A: There is no single "optimal" temperature, as it depends on your enzyme source and research goal. 37°C is physiologically relevant for human studies. However, for temperature-sensitive mutants, 31°C is often used to rescue activity. Mild temperatures around 25-28°C are common for mushroom tyrosinase assays [3] [1]. The key is to justify your choice and maintain consistency.

    References

    Understanding Tyrosinase's pH-Dependent Activity

    Author: Smolecule Technical Support Team. Date: February 2026

    The core issue users might encounter is inconsistent enzymatic activity or unexpected kinetic properties. This is often traced to the enzyme's pH-sensitive nature. The table below summarizes the key pH-dependent phenomena of mushroom tyrosinase, which is frequently used as a model in research.

    pH Condition Observed Kinetic Properties Required Pre-incubation Reversibility
    pH 6.8 Lag phase in cresolase activity; Inhibition by excess tyrosine [1] - -
    pH 5.0 Absence of lag phase; No inhibition by excess tyrosine [1] ≥ 1.5 hours at 0-4 °C [1] Yes (activity properties switch when pH is shifted) [1]

    This interconversion means that the same enzyme preparation can display different activities based on its recent pH history, which is a critical factor for experimental design and troubleshooting.

    Experimental Protocol & Best Practices

    To ensure reliable and reproducible results when working with tyrosinase, here is a recommended protocol based on established research methods.

    • Typical Assay Workflow: The standard spectrophotometric activity assay involves adding a tyrosinase extract to a buffer containing a substrate like L-DOPA and immediately measuring the increase in absorbance (e.g., at 475 nm for dopachrome formation) over the first 2-3 minutes [2]. The initial rate is calculated from the linear part of the progress curve.
    • Key Step - Enzyme Pre-incubation: For studies focusing on pH effects, it is crucial to pre-incubate the enzyme solution at the desired assay pH (e.g., pH 5.0 or 6.8) for at least 1.5 hours at 0-4 °C before initiating the reaction with substrate [1]. This allows the enzyme to fully convert to the form characteristic of that pH.
    • Buffer Selection: Use a standard 50 mM phosphate buffer for the pH range of 5.0 to 8.0 [2].
    • Substrate Considerations: Be aware that the optimal pH can depend on the source of the enzyme and the nature of the substrate used [2]. For example, the optimum pH for tyrosinase from Agaricus bisporus with L-DOPA as a substrate is around pH 6.0 [2].

    The following diagram illustrates the experimental workflow and the reversible, pH-dependent interconversion between the two forms of tyrosinase.

    G Start Start Experiment PreIncubate Pre-incubate Tyrosinase at Target pH (0-4°C) for ≥ 1.5 hours Start->PreIncubate Assay Perform Activity Assay at Target pH PreIncubate->Assay ObserveHighpH Observe at pH ~6.8: - Lag phase present - Inhibition by excess tyrosine Assay->ObserveHighpH ObserveLowpH Observe at pH ~5.0: - No lag phase - No inhibition by excess tyrosine Assay->ObserveLowpH Reversible Process is Reversible ObserveHighpH->Reversible Shift to pH 5.0 ObserveLowpH->Reversible Shift to pH 6.8 Reversible->PreIncubate With new pH pre-incubation

    Troubleshooting Common Issues

    Here are answers to specific questions users might have during their experiments.

    • Unexpected Lag Phase: The appearance or disappearance of a lag phase is likely due to the enzyme's pH history.

      • Solution: Standardize the pre-incubation protocol. If a lag is observed at pH 6.8, ensure the enzyme was not recently exposed to pH 5.0 without proper re-equilibration.
    • Low Enzyme Activity: Sub-optimal activity can stem from using a pH value far from the enzyme's optimum.

      • Solution: Determine the optimal pH for your specific tyrosinase source and substrate. For mushroom tyrosinase, a screen between pH 5.0 and 8.0 is recommended [2].
    • Inconsistent Results Between Labs: Reproducibility issues often arise from undocumented differences in enzyme handling.

      • Solution: In your documentation and publications, explicitly report the pre-incubation time, temperature, and pH, not just the assay pH. This provides critical context for replication.

    References

    Potency of Kojic Acid and Novel Derivatives

    Author: Smolecule Technical Support Team. Date: February 2026

    The table below summarizes the tyrosinase inhibitory activity of kojic acid and some recently developed, more potent analogues as reported in the literature.

    Compound Name Reported IC₅₀ (µM) Inhibition Type / Key Features Citation
    Kojic Acid 26.09 Competitive inhibitor; common positive control [1] [2] [3].
    Compound 13t (Kojic acid triazole hybrid) 1.363 Mixed-type inhibitor; potent antioxidant and anti-browning agent [2].
    Compound 6a (Kojic acid sulfide Schiff base) 1.43 Competitive inhibitor; interacts with the Cu²⁺ active center [3].
    Rhodanine-3-propionic acid (ML-identified inhibitor) 0.7349 (mM) Stronger inhibitory activity and skin permeability than arbutin [4].

    Experimental Protocols for Tyrosinase Inhibition

    The following methodologies are commonly used in the cited studies to generate the potency data:

    • Enzyme Source: Commercially available mushroom tyrosinase (Agaricus bisporus) is widely used as an initial model due to its availability and structural homology with mammalian enzymes [1] [4] [5].
    • Standard Assay Protocol: The inhibitory activity is typically determined by measuring the rate of dopachrome formation at 475 nm using a spectrophotometer [1]. The reaction mixture includes:
      • Phosphate buffer saline (pH 6.8)
      • The enzyme (mushroom tyrosinase)
      • A substrate (L-tyrosine for monophenolase activity or L-DOPA for diphenolase activity)
      • The inhibitor compound at varying concentrations
    • Kinetic Studies: To determine the mechanism of inhibition (e.g., competitive, mixed-type), studies analyze the reaction velocity at different substrate and inhibitor concentrations, with data visualized using Lineweaver-Burk or Dixon plots [1] [2] [3].
    • Cellular Assays: For selected promising inhibitors, activity is often validated in B16F10 mouse melanoma cells to measure the reduction of intracellular melanin content and cellular tyrosinase activity, ensuring efficacy in a biological system [1].

    Mechanism of Action Overview

    The diagram below illustrates the common mechanisms by which kojic acid and its derivatives inhibit tyrosinase.

    G Tyrosinase Tyrosinase Product Dopaquinone Tyrosinase->Product Substrate L-Tyrosine / L-DOPA Substrate->Tyrosinase Binds to active site Melanin Melanin Synthesis Product->Melanin KA_binding Kojic Acid & Derivatives (Competitive Inhibitor) KA_binding->Tyrosinase Blocks substrate access KA_copper Kojic Acid Derivatives (Copper Chelator) KA_copper->Tyrosinase Chelates copper ions

    Visual summary of tyrosinase inhibition mechanisms

    Research Implications and Next Steps

    The absence of data on Tyrosinase-IN-25 in the current literature presents both a challenge and an opportunity for your work.

    • Benchmarking: When you obtain data for this compound, you can directly compare its IC₅₀ and mechanism of action against the values for kojic acid and its potent derivatives listed above.
    • Novelty Assessment: The lack of published data suggests this compound may be a very new compound. A thorough comparison demonstrating its advantages over existing inhibitors would be highly valuable to the research community.
    • Suggested Investigations: Beyond comparing pure enzyme (mushroom tyrosinase) inhibition potency (IC₅₀), your guide would be strengthened by evaluating this compound in:
      • Cellular models (e.g., B16F10 cells) to assess cytotoxicity and intracellular melanin reduction [1].
      • Kinetic studies to determine its specific inhibition mechanism (competitive, non-competitive, mixed-type) [1] [2].
      • Anti-browning assays in food models (e.g., on fresh-cut potatoes) if applicable to your research focus [3].

    References

    Comparative Tyrosinase Inhibitor Data

    Author: Smolecule Technical Support Team. Date: February 2026

    The following table summarizes key experimental data for arbutin and other relevant inhibitors from the search results.

    Compound Name Target Enzyme Reported IC₅₀ / Kᵢ / Kₘ Type of Measurement Experimental Model Key Findings
    α-Arbutin Mushroom Tyrosinase Kₘ = 6.5 ± 0.58 mM [1] Michaelis Constant (Kₘ) In vitro kinetic study [1] Acts as a substrate; characterized kinetically for the first time.
    β-Arbutin Mushroom Tyrosinase Kₘ = 3 ± 0.19 mM [1] Michaelis Constant (Kₘ) In vitro kinetic study [1] Higher affinity for tyrosinase than α-arbutin based on lower Kₘ.
    β-Arbutin Mushroom Tyrosinase IC₅₀ = 38.37 mM [2] Half Maximal Inhibitory Concentration (IC₅₀) In vitro assay [2] Used as a reference compound; much less potent than new inhibitors in the study.
    KT-939 (for context) Human Tyrosinase IC₅₀ = 0.07 μM [3] Half Maximal Inhibitory Concentration (IC₅₀) In vitro assay [3] A novel, highly potent inhibitor; provided for potency scale reference.

    Detailed Experimental Data for Arbutin

    • Mechanism of Action: Contrary to being a simple inhibitor, arbutin (both α and β forms) can act as a substrate for tyrosinase. The enzyme hydroxylates arbutin, and the resulting o-diphenol compound can then be oxidized to an o-quinone [1]. The generated quinones are unstable, which complicates quantitative kinetic analysis without using a trapping agent like MBTH (3-methyl-2-benzothiazolinone hydrazone) to achieve a steady state [1].
    • Supporting Experimental Protocols:
      • Kinetic Characterization: The kinetic constants (Kₘ) for α and β-arbutin were determined by monitoring the reaction spectrophotometrically. The formation of a chromophore was measured in the presence of MBTH, which reacts with the o-quinone product to form a stable, colored adduct, allowing the reaction rate to be quantified [1].
      • Docking Studies: Molecular docking analyses indicate that tyrosinase has a higher binding affinity for β-arbutin compared to α-arbutin, which aligns with the experimentally determined lower Kₘ value for β-arbutin, confirming a stronger enzyme-substrate interaction [1].
    • Additional Efficacy Notes:
      • Multi-pathway Effects: Beyond direct tyrosinase interaction, arbutin is reported to reduce melanin by degrading existing melanin and impeding the transfer of melanosomes from melanocytes to surrounding keratinocytes [4].
      • Anti-inflammatory & Anti-photoaging: α-Arbutin has shown potential in alleviating UVB-induced skin damage in mouse models. It can reduce skin epidermal thickness, decrease inflammatory cells, and down-regulate the expression of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) while promoting the expression of collagen (COL-1) [5]. The diagram below summarizes this multi-target activity.

    G UVB UVB Oxidative Stress\n(ROS) Oxidative Stress (ROS) UVB->Oxidative Stress\n(ROS) Inflammatory Response Inflammatory Response UVB->Inflammatory Response AlphaArbutin AlphaArbutin AlphaArbutin->Oxidative Stress\n(ROS) Reduces AlphaArbutin->Inflammatory Response Inhibits Cytokine Release\n(IL-1β, IL-6, TNF-α) Cytokine Release (IL-1β, IL-6, TNF-α) AlphaArbutin->Cytokine Release\n(IL-1β, IL-6, TNF-α) Down-regulates Collagen Expression\n(COL-1) Collagen Expression (COL-1) AlphaArbutin->Collagen Expression\n(COL-1) Promotes CellularEffects CellularEffects DownstreamOutcomes DownstreamOutcomes Oxidative Stress\n(ROS)->Cytokine Release\n(IL-1β, IL-6, TNF-α) Inflammatory Response->Cytokine Release\n(IL-1β, IL-6, TNF-α) Skin Inflammation\n& Epidermal Thickening Skin Inflammation & Epidermal Thickening Cytokine Release\n(IL-1β, IL-6, TNF-α)->Skin Inflammation\n& Epidermal Thickening Collagen Degradation\n(COL-1 ↓) Collagen Degradation (COL-1 ↓) Cytokine Release\n(IL-1β, IL-6, TNF-α)->Collagen Degradation\n(COL-1 ↓) Photoaging Photoaging Skin Inflammation\n& Epidermal Thickening->Photoaging Collagen Degradation\n(COL-1 ↓)->Photoaging Anti-photoaging Effect Anti-photoaging Effect Collagen Expression\n(COL-1)->Anti-photoaging Effect

    How to Locate Information on Tyrosinase-IN-25

    Since "this compound" was not found, here are strategies to locate the necessary information:

    • Check Specialized Databases: Search directly in chemical and pharmacological databases like:
      • PubChem: Look for the compound by name to find its structure, vendor information, and linked bioactivity data.
      • BindingDB: This database focuses on drug-target interactions and may contain binding data for this compound.
    • Search Patent Literature: Novel inhibitors are often disclosed in patents before appearing in journal articles. Search the Google Patents database or the USPTO website.
    • Contact Suppliers Directly: Identify commercial suppliers of this compound (e.g., through chemical supplier catalogs) and request technical data sheets, which often contain detailed experimental data and protocols.

    References

    Tyrosinase-IN-25 binding affinity compared hydroquinone

    Author: Smolecule Technical Support Team. Date: February 2026

    How to Locate Specific Compound Data

    Finding data for specific research chemicals like "Tyrosinase-IN-25" requires a targeted approach:

    • Search Patent Literature: Compound codes like "IN-XX" are often found in patent applications. Search the USPTO, Google Patents, or the World Intellectual Property Organization (WIPO) database.
    • Check Chemical Vendor Sites: Companies that sell research chemicals (e.g., MedChemExpress, Selleckchem, Tocris) often provide detailed data sheets with biological activity for their compounds.
    • Use Specialized Scientific Databases: Platforms like Clarivate's Cortellis, Elsevier's Reaxys, or CAS SciFindern are designed for drug development professionals and contain highly specific compound data, though they typically require institutional subscription.

    Hydroquinone as a Tyrosinase Inhibitor Benchmark

    Hydroquinone is a well-studied tyrosinase inhibitor and serves as a common benchmark in research. The table below summarizes its key characteristics based on recent scientific publications.

    Property Experimental Data & Findings
    Inhibition Mode Competitive inhibitor for monophenolase activity (L-tyrosine); can also act as a substrate in the presence of L-dopa or H2O2 [1] [2].
    Inhibition Constant (Ki) 40 ± 10 μM (for monophenolase activity of bacterial tyrosinase, TyrBm) [1].
    IC50 Value 32 ± 2 μM (for monophenolase activity of TyrBm); 33.5 μM reported for mushroom tyrosinase [1].
    Binding & Mechanism Does not chelate copper ions in the active site [3]. Visualized in the active site of TyrBm crystals [1]. Acts as a "pseudo" substrate, undergoing redox exchange with dopaquinone [2].

    | Key Experimental Protocols | • Enzyme Kinetics: Michaelis-Menten and Lineweaver-Burk plots to determine inhibition mode and constants [1]. • Oxygen Consumption Measured by Clark-type electrode to directly monitor tyrosinase activity [1]. • Spectrophotometry to measure product formation (e.g., dopachrome at 475 nm) or specific metabolites like 2-hydroxy-p-benzoquinone (HPB) [1] [2]. • X-ray Crystallography to visualize inhibitor binding within the enzyme's active site [1]. |

    Experimental Workflow for Tyrosinase Inhibition

    The diagram below outlines a general experimental workflow for characterizing a tyrosinase inhibitor, synthesizing the methodologies used in the cited studies [1] [2] [3].

    G Start Compound Screening A Initial Activity Screen (Spectrophotometric Assay) Start->A B Determine IC50 Value (Dose-Response Curve) A->B Active Compound C Mechanism of Action (Kinetic Analysis: Lineweaver-Burk Plots) B->C D Binding Interaction Studies (Molecular Docking & Dynamics) C->D E Cellular & In-Vitro Validation (Melanin Content & Cell Viability) D->E

    Interpretation of Hydroquinone's Dual Role

    The activity of hydroquinone is complex. It is not a simple inhibitor but has a dual role, which is crucial for accurate comparison and interpretation of results.

    • Inhibition vs. Substrate Activity: Hydroquinone acts as a competitive inhibitor when tyrosine is the substrate [1]. However, in the presence of the natural co-substrate L-dopa or H2O2, it is metabolized by tyrosinase, acting as a "pseudo-substrate" [1] [2]. This means its apparent activity can depend heavily on the specific experimental conditions.
    • Metabolic Pathways: The diagram below illustrates the two competing metabolic pathways for hydroquinone, leading to different polymeric pigments [2].

    G HQ Hydroquinone (HQ) BQ Benzoquinone (BQ) HQ->BQ BQ Pathway (Redox w/ DQ) HBQ 2-Hydroxybenzoquinone (HBQ) (via HHQ) HQ->HBQ HBQ Pathway (Direct Hydroxylation) DQ Dopaquinone (DQ) DQ->BQ Cys_HQ Cys-HQ Adduct BQ->Cys_HQ Nucleophilic Attack Cys_HHQ Cys-HHQ Adduct HBQ->Cys_HHQ Nucleophilic Attack Cys Cysteine (Cys) Cys->Cys_HQ Cys->Cys_HHQ PM HQ-Pheomelanin (HQ-PM) Cys_HQ->PM EM HQ-Eumelanin (HQ-EM) Cys_HHQ->EM

    References

    Framework for Presenting Docking and Experimental Data

    Author: Smolecule Technical Support Team. Date: February 2026

    You can structure your comparison guide using the following tables, which summarize the types of data you should aim to present.

    Table 1: Comparison of Tyrosinase Inhibitory Activity (IC₅₀) This table compares the half-maximal inhibitory concentration (IC₅₀), a key measure of compound potency. Lower IC₅₀ values indicate stronger inhibition.

    Compound Name / Reference Experimental IC₅₀ (Against Mushroom Tyrosinase) Positive Control (IC₅₀) Reference
    Compound 5c [1] 0.0020 ± 0.0002 µM Kojic acid (16.69 ± 2.8 µM); Arbutin (191.17 ± 5.5 µM) [1] [1]
    Compound 1c [2] 4.70 ± 0.40 µM Kojic acid (23.18 ± 0.11 µM) [2] [2]
    Oxyresveratrol (Ore) [3] 4.02 ± 0.46 µM Kojic acid (461.79 ± 11.34 µM) [3] [3]
    Kojic Acid (Common Control) 16.69 - 461.79 µM (varies by study) N/A [1] [2] [3]

    Table 2: Molecular Docking Results and Parameters This table summarizes key in silico docking metrics that predict how well a compound binds to the tyrosinase enzyme.

    Compound Name / Reference Docking Score / Binding Affinity (kcal/mol) Inhibition Type (from Kinetics/Docking) Key Interactions with Tyrosinase Active Site PDB ID Reference
    Compound 5c [1] Information not specified in source Competitive & Reversible [1] Hydrogen bonds with Asn260 and Asn81 [1] 2Y9X [1] [1]
    Compound 1c & 1j [2] Information not specified in source Competitive [2] Stronger binding to active site than kojic acid [2] 2Y9X [2] [2]
    Oxyresveratrol (Ore) [3] Information not specified in source Information not specified in source Hydrogen bonds and hydrophobic interactions [3] 2Y9X (implied) [3] [3]

    Detailed Experimental and Computational Protocols

    To ensure the reproducibility of your comparison, here are detailed methodologies commonly used in the cited studies.

    Protocol for In Vitro Tyrosinase Inhibition Assay (IC₅₀ Determination)

    This biochemical assay measures the direct inhibitory activity of compounds on the tyrosinase enzyme [1] [4].

    • Enzyme Source: Mushroom tyrosinase (Agaricus bisporus) is commonly used due to its commercial availability and homology to human tyrosinase [5].
    • Substrate: L-DOPA (L-3,4-dihydroxyphenylalanine) is used to test diphenolase activity [1] [4].
    • Procedure:
      • Prepare a solution of compound (inhibitor) at various concentrations in a phosphate buffer (e.g., pH 6.8).
      • Mix with mushroom tyrosinase solution and incubate.
      • Initiate the reaction by adding L-DOPA substrate.
      • Monitor the formation of the reaction product, dopachrome, by measuring the increase in absorbance at 475-490 nm using a microplate reader.
      • Calculate the percentage inhibition and determine the IC₅₀ value (concentration that inhibits 50% of enzyme activity) using non-linear regression or the dose-response curve [1] [4].
    • Controls: Include a positive control (e.g., Kojic acid) and a negative control (buffer only).
    Protocol for Enzyme Kinetics and Mechanism of Inhibition

    This experiment determines how the inhibitor affects the enzyme's catalytic efficiency.

    • Method: Use the same tyrosinase activity assay with varying concentrations of both the substrate (L-DOPA) and the inhibitor.
    • Analysis:
      • Plot the data on a Lineweaver-Burk plot (double reciprocal plot: 1/V vs. 1/[S]) [1].
      • Analyze the pattern of the lines:
        • Competitive inhibition: Lines intersect on the y-axis. The inhibitor binds to the active site, competing directly with the substrate [1] [2].
      • Determine the inhibition constant (Ki) using plots like the Dixon plot [1].
    Protocol for In Silico Molecular Docking

    Computational docking predicts the binding orientation and affinity of a small molecule (ligand) within a protein's binding site.

    • Protein Preparation:
      • Obtain the 3D structure of tyrosinase (e.g., PDB ID 2Y9X from Agaricus bisporus) [1] [2] [6].
      • Remove water molecules and co-crystallized ligands. Add polar hydrogen atoms and assign charges.
    • Ligand Preparation:
      • Draw the 2D structure of the inhibitor (e.g., Tyrosinase-IN-25) and convert it to a 3D format, minimizing its energy.
    • Docking Simulation:
      • Define the active site (often around the dinuclear copper center).
      • Run the docking algorithm to generate multiple binding poses.
    • Scoring and Analysis:
      • The docking program uses a scoring function to rank the poses and predict binding affinity (often reported in kcal/mol) [7] [8].
      • Analyze the top-ranked pose for key molecular interactions like hydrogen bonds, hydrophobic contacts, and π-π stacking [1].

    The diagram below illustrates the core workflow for a combined computational and experimental approach to tyrosinase inhibitor discovery.

    workflow Start Start: Identify Candidate Inhibitor Comp Computational Screening (Molecular Docking) Start->Comp Exp Experimental Validation (In Vitro Tyrosinase Assay) Comp->Exp Select top-ranking compounds Kin Mechanism Studies (Enzyme Kinetics) Exp->Kin Validate potent inhibitors Anal Data Analysis & Comparison Kin->Anal End Report Findings Anal->End

    How to Proceed Without Direct Data

    Since direct data for "this compound" is unavailable, I suggest the following steps to create your comparison guide:

    • Verify the Compound Identity: Confirm the precise chemical structure and IUPAC name of "this compound." This compound may be reported in the literature under a different systematic name.
    • Consult Specialized Databases: Search chemical patent literature, commercial supplier catalogs (e.g., MedChemExpress, Selleckchem, etc.), or specialized molecular docking databases which might contain proprietary data for this specific compound.
    • Perform Original Analysis: If the structure is known, you can run your own molecular docking simulations using the public tyrosinase structure (PDB: 2Y9X) to generate the required docking scores and binding mode analysis.

    References

    Tyrosinase-IN-25 kinetic parameters Km Vmax

    Author: Smolecule Technical Support Team. Date: February 2026

    No Direct Data Found for Tyrosinase-IN-25

    The search results do not include the Km and Vmax values for the compound "this compound." This is likely because such specific data for a research compound is often part of original study findings that may not be published in easily accessible sources or are yet to be released.

    Comparison of Other Tyrosinase Inhibitors

    Although data for this compound is unavailable, the table below summarizes the inhibitory activity of other compounds as reported in recent studies. This can serve as a useful reference for the performance level of current inhibitors.

    Compound Name / Type Reported Activity Experimental Context
    6-hydroxyimino-imidazo[1,2-a]imidazol-5-one (Compound 12) Docking Score: ≈ -23.5 [1] Molecular docking to human tyrosinase-related protein 1 (PDB 5M8M); outperformed reference inhibitors [1].
    Carbothioamidopyrazole (Compound 4) Free energy of binding: -5.4 kcal/mol [2] Molecular docking to tyrosinase (PDB 2Y9X); similar binding energy to kojic acid [2].
    Kojic Acid (Reference) Docking Score: ≈ -16.5 [1] / Free energy of binding: -5.7 kcal/mol [2] Used as a standard reference inhibitor in multiple studies [1] [2] [3].

    Detailed Experimental Protocols

    The methodologies below are standard for determining the kinetic parameters and inhibitory activity of tyrosinase inhibitors. You can adapt these protocols to characterize this compound.

    • Enzyme Kinetics Assay (Km and Vmax Determination)

      • Principle: The reaction rate is measured at varying substrate concentrations to determine the Michaelis-Menten parameters [4] [5].
      • Typical Workflow:
        • Reaction Mixture: Prepare a solution containing the enzyme (e.g., mushroom tyrosinase) in an appropriate buffer (e.g., phosphate buffer, pH 6.8) [3].
        • Vary Substrate: Use a range of concentrations for the substrate L-DOPA (e.g., 0.1 to 2.0 mM) [3].
        • Monitor Product: Initiate the reaction and continuously monitor the formation of the colored product, dopachrome, by measuring the increase in absorbance at 475-480 nm using a UV-Visible spectrophotometer [3] [6].
        • Calculate Initial Velocity: Determine the initial rate of reaction (v) for each substrate concentration from the linear part of the progress curve [7].
        • Data Analysis: Plot the initial velocity (v) against substrate concentration ([S]). The Vmax (maximum velocity) and Km (Michaelis constant, the substrate concentration at half of Vmax) can be determined by fitting the data to the Michaelis-Menten equation using non-linear regression or a linearized plot like Lineweaver-Burk [4] [6] [5].
    • Inhibition Studies (Ki Determination)

      • Principle: To characterize an inhibitor, its effect on the enzyme's kinetic parameters is assessed.
      • Protocol: Perform the standard kinetics assay described above at several fixed concentrations of the inhibitor (this compound). The type of inhibition (competitive, non-competitive) and the inhibition constant (Ki) can be determined by analyzing how the Km and Vmax values change with inhibitor concentration, for example, using a Dixon plot [2].

    The diagram below illustrates the logical workflow for characterizing a new tyrosinase inhibitor.

    Start Start: New Tyrosinase Inhibitor Step1 1. Initial Screening (Molecular Docking) Start->Step1 Database Check Public Databases (BRENDA, SABIO-RK) Start->Database For known compounds Step2 2. In Vitro Kinetics Assay (Determine IC₅₀) Step1->Step2 Promising binding Step3 3. Mechanism of Action (Determine Kᵢ and Type) Step2->Step3 Potent inhibition Step4 4. Cellular & In Vivo Studies Step3->Step4 Confirmed mechanism

    A Path Forward for Your Research

    Given that the specific data for this compound is not publicly available, here are concrete steps you can take:

    • Consult Specialty Databases: Search the BRENDA enzyme database and SABIO-RK for kinetic data, as these are comprehensive sources for such information [8].
    • Review Patent Literature: The compound's identifier "this compound" suggests it may be a commercial research chemical. Its data sheet might be available from the supplier, or detailed characterization might be found in patent applications.
    • Direct Experimental Characterization: The most reliable approach is to perform the enzyme kinetics assays yourself, following the protocols outlined above, to obtain the Km, Vmax, and Ki values for this compound under your specific experimental conditions.

    References

    Tyrosinase-IN-25 inhibition constant KI determination

    Author: Smolecule Technical Support Team. Date: February 2026

    Experimental Determination of Inhibition Constants

    Since the specific Ki for Tyrosinase-IN-25 is unavailable, the established methodology for determining this value is consistent across tyrosinase inhibition studies. The core experimental workflow involves several key stages, as illustrated below.

    G cluster_1 1. Enzyme Kinetics Assay cluster_2 2. Data Collection cluster_3 3. Data Analysis Start Start Ki Determination E1 1. Enzyme Kinetics Assay Start->E1 E2 2. Data Collection E1->E2 S1 Prepare reactions with fixed tyrosinase and substrate (L-tyrosine/L-DOPA) concentrations E3 3. Data Analysis E2->E3 S4 Measure reaction rates at different substrate and inhibitor concentrations End Obtain Ki Constant E3->End S6 Plot data on a Dixon plot (1/v vs. [I]) S2 Vary inhibitor (e.g., this compound) concentrations S3 Measure initial reaction rate (v) via dopachrome absorbance at 475 nm S5 Create a dataset of 1/v vs. inhibitor concentration [I] for each substrate level S7 Determine Ki from the x-axis intersection point of the lines

    The methodology for determining Ki is well-established [1] [2] [3]:

    • Enzyme Kinetics Assay: The reaction typically uses mushroom tyrosinase (Agaricus bisporus) as a model enzyme and L-tyrosine or L-DOPA as substrates [1]. The formation of dopachrome is measured spectrophotometrically at 475 nm [3].
    • Data Collection and Analysis: Initial reaction rates (v) are measured at different substrate and inhibitor concentrations. A Dixon plot (1/v vs. inhibitor concentration [I]) is constructed [4] [3]. For a competitive inhibitor, the lines on the Dixon plot intersect on the x-axis at a value of -Ki [3]. A mixed-type inhibitor will show lines intersecting in the second quadrant [3] [5].

    Comparative Tyrosinase Inhibitor Data

    For context, here are the inhibition constants (Ki) and IC50 values for several well-characterized tyrosinase inhibitors. This data can serve as a benchmark for future comparisons with this compound.

    Inhibitor Ki (µM) IC50 (µM) Inhibition Type Experimental Notes
    Kojic Acid [3] 1.1 (Monophenolase) 26.8 (Monophenolase) Mixed Mushroom tyrosinase; L-tyrosine substrate [3].
    3.5 (Diphenolase) 52.0 (Diphenolase)
    Hydroquinone [3] 40 (Monophenolase) 32.0 (Monophenolase) Competitive (Monophenolase) Acts as a substrate in the presence of L-dopa or H2O2 [3].
    (E)-benzylidene-1-indanone (BID3) [5] 2.4 0.034 (Monophenolase) Mixed Mushroom tyrosinase; L-DOPA substrate for Ki determination [5].

    A Path Forward for Your Research

    Given that the Ki for this compound is not publicly available, you may consider these approaches to acquire the data:

    • Consult Primary Literature: Conduct a detailed search through specialized scientific databases for the original research paper where this compound was first synthesized and reported.
    • Experimental Determination: Following the protocols outlined above, you can determine the Ki value in your own laboratory.
    • Contact Suppliers: If the compound is available from commercial chemical suppliers, they may have unpublished technical data or reports that could provide the information you need.

    References

    A Framework for Validating Your Tyrosinase Inhibitor Model

    Author: Smolecule Technical Support Team. Date: February 2026

    While your specific compound was not found, the search results reveal a strong consensus on the methods used to validate and exploit tyrosinase structures in drug discovery [1] [2] [3]. The following workflow integrates these established techniques into a coherent validation strategy for your AlphaFold model.

    G Start AlphaFlyPredicted Structure (Tyrosinase-IN-25) Step1 Step 1: Model Quality Assessment Start->Step1 Step2 Step 2: Active Site Verification Step1->Step2 pLDDT pLDDT Score Step1->pLDDT pTM pTM Score Step1->pTM Step3 Step 3: Molecular Docking Step2->Step3 Cu Cu Ion Coordination Step2->Cu His His Residues (His208) Step2->His Step4 Step 4: Dynamics & Stability Step3->Step4 DS Docking Score (≤ -8.5 kcal/mol) Step3->DS PI π-π Interaction with His367 Step3->PI Goal Goal: Validated Model for Inhibitor Design Step4->Goal RMSD RMSD Stability Step4->RMSD RG Radius of Gyration Step4->RG

    Step 1: Model Quality Assessment

    First, check the intrinsic quality metrics provided by AlphaFold itself [1]:

    • pLDDT: This score reflects the model's per-residue confidence. A reliable model should have pLDDT > 80 for the active site region.
    • pTM: The predicted Template Modeling Score gauges the overall global structure quality.
    Step 2: Active Site Verification

    Tyrosinase has a conserved binuclear copper center critical for its function [4] [5]. Verify that your predicted model accurately represents this feature by cross-referencing with experimental data:

    • Copper Coordination: Ensure the two copper ions (CuA and CuB) are correctly positioned and coordinated by six conserved histidine residues.
    • Substrate Access: Check that the residues forming the substrate-binding pocket (e.g., His208 in Bacillus megaterium tyrosinase, which orients the substrate [4]) are properly folded.
    Step 3: Molecular Docking for Binding Mode Analysis

    Use molecular docking to simulate how your inhibitor binds to the model, which is a standard practice for validation [1] [2] [3]. Key interactions to look for include:

    • Metal Coordination: Direct interaction with the copper ions.
    • π-π Stacking: With conserved histidine residues (e.g., His367 in human tyrosinase) [3].
    • Hydrogen Bonding: With polar residues like Asn364, Glu345, and Glu203 [3]. A strong binding affinity is often indicated by a docking score ≤ -8.5 kcal/mol [1].
    Step 4: Assessing Dynamics and Stability with MD Simulations

    Perform Molecular Dynamics (MD) simulations to evaluate the stability of the protein-inhibitor complex over time [2]. Key metrics to analyze are:

    • Root Mean Square Deviation (RMSD): Measures the structural drift of the protein backbone. A stable complex will plateau at a low RMSD.
    • Root Mean Square Fluctuation (RMSF): Assesses the flexibility of individual residues, particularly in the binding pocket.
    • Radius of Gyration (Rg): Indicates the overall compactness of the protein structure.

    Benchmarking Against Experimental and Computational Data

    To objectively compare your model's performance, you can benchmark it against known experimental structures and computational models. The table below summarizes key data from recent literature.

    Validation Aspect Experimental Benchmark (from search results) Computational Benchmark/Protocol
    Binding Affinity Rhodanine-3-propionic acid (IC₅₀ = 0.735 mM); Lodoxamide; Cytidine 5′-phosphate [1] Docking Score ≤ -8.5 kcal/mol considered strong [1]
    Key Interactions Metal coordination; π-π interactions with active site His residues [1] [3] Presence of π-π with His367; H-bonds with Asn364, Glu345 [3]
    Catalytic Site Geometry Identical binding mode for mono-/di-phenols; flexible Cu-Cu distance (~4-5 Å) [4] Check His-copper coordination; conserved water molecule for deprotonation [4]
    Skin Permeability Superior transdermal permeation vs. arbutin [1] ADME analysis (e.g., in silico prediction of skin permeability) [2]

    Suggested Experimental Protocols for Key Steps

    For reproducibility, here are outlines of the key methodologies referenced from the search results:

    • Molecular Docking Protocol: As performed in [1] using Schrödinger Maestro. The workflow involves protein preparation (assigning bond orders, adding hydrogens, optimizing H-bonds), ligand preparation, grid generation centered on the active site, and docking with a suitable scoring function.
    • Molecular Dynamics (MD) Protocol: As referenced in [2], MD simulations are typically run for 50-100 nanoseconds in an explicit solvent model (like TIP3P water) with physiological ion concentration. Tools like GROMACS or AMBER are commonly used. The stability is assessed by analyzing RMSD, RMSF, and Rg.
    • Ab Initio MD (AIMD) for Mechanism: For deeper mechanistic insight, [6] used AIMD and Metadynamics simulations to study the tyrosinase-catalyzed reaction mechanism, calculating free energy barriers and transition states.

    References

    Tyrosinase-IN-25 melanin reduction assay comparison

    Author: Smolecule Technical Support Team. Date: February 2026

    Comparison of Tyrosinase Inhibitors

    The table below summarizes experimental data for various synthetic tyrosinase inhibitors, which can serve as benchmarks.

    Inhibitor Name Class/Type Assay Type IC₅₀ Value Inhibition Mechanism Cell-Based Assay (Melanin Reduction)

    | Cinnamamide analogues [1] | Synthetic cinnamamide | Mushroom tyrosinase, L-DOPA substrate | Compound 4: 0.034 µM Compound 9: 0.23 µM Compound 14: 0.039 µM Compound 19: 0.041 µM | Not Specified | Yes (B16-F10 murine melanoma cells); compounds 4, 9, 14, 19 showed significant reduction. | | Carbothioamidopyrazoles [2] | Synthetic pyrazole derivative | Mushroom tyrosinase | Two compounds stronger than Kojic acid*; specific IC₅₀ not provided. | Binds to active site; interacts with His263, His259, and copper ions. | Not specified in results. | | Carboxylic Acids [3] | Carboxylic acids (e.g., 3-Phenyllactic acid) | Mushroom tyrosinase, L-DOPA substrate | 3.38 mM (L-Pyroglutamic acid) to 5.42 mM (Lactic acid) | L-Pyroglutamic acid: Competitive Others: Mixed-type | Yes (B16-F10 cells); dose-dependent reduction. |

    *Kojic acid is a common reference inhibitor; its typical IC₅₀ values in mushroom tyrosinase assays range from ~5 to 40 µM [4] [2].

    Experimental Protocols for Key Assays

    Here are the standard methodologies used to generate the data in the comparison table, which you can use to evaluate Tyrosinase-IN-25.

    In Vitro Tyrosinase Inhibition Assay

    This is the primary method for directly measuring a compound's ability to inhibit the enzyme.

    • Principle: The assay measures the rate of conversion of L-DOPA to dopachrome, which has a distinct pink color that can be measured spectrophotometrically. Inhibitors reduce the formation rate of dopachrome [4] [1].
    • Key Reagents: Mushroom tyrosinase (commonly sourced from Agaricus bisporus), L-DOPA (or L-tyrosine) as a substrate, phosphate buffer (pH 6.8), and the test compound [1] [3].
    • Typical Workflow:
      • Prepare different concentrations of the test inhibitor.
      • Mix the inhibitor with tyrosinase in buffer and pre-incubate for a short period.
      • Initiate the reaction by adding the substrate (L-DOPA).
      • Incubate the reaction mixture at 25°C for a fixed time (e.g., 10-30 minutes).
      • Measure the absorbance of dopachrome at 475-495 nm using a microplate reader or spectrophotometer [1] [3].
    • Data Analysis: Calculate the percentage inhibition and the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis of the dose-response data [3].

    The following diagram illustrates the core enzymatic reaction at the heart of this assay and how inhibitors interfere.

    G L_Tyrosine L-Tyrosine (Monophenol) L_DOPA L-DOPA (Diphenol) L_Tyrosine->L_DOPA Tyrosinase (Monophenolase) Dopaquinone Dopaquinone L_DOPA->Dopaquinone Tyrosinase (Diphenolase) Inhibitor Inhibitor Inhibitor->Dopaquinone Scavenges Intermediate Tyrosinase Tyrosinase Inhibitor->Tyrosinase Binds Enzyme

    Cell-Based Melanin Content Assay

    This assay determines if the inhibitor can reduce melanin production in a live, relevant cell system.

    • Cell Line: B16-F10 murine melanoma cells are widely used as a model [1] [3].
    • Principle: After stimulating melanogenesis in cells (e.g., with UV exposure or other agents), the total melanin is extracted and quantified. A reduction in melanin content in treated cells indicates the inhibitor is effective in a cellular context [5] [1].
    • Typical Workflow:
      • Culture B16-F10 cells and seed them in plates.
      • Treat cells with non-cytotoxic concentrations of the test compound. A cell viability assay (like MTT) is often run in parallel to confirm results are not due to toxicity [5].
      • Incubate cells for 48-72 hours to allow melanogenesis.
      • Wash, harvest, and lyse the cells.
      • Dissolve the melanin pellet in a hot alkali solution (e.g., 1N NaOH).
      • Measure the absorbance at 405-410 nm. Higher absorbance correlates with higher melanin content [1] [3].

    The flowchart below outlines the key steps in this cellular assay.

    G Start Seed B16-F10 Cells A Treat with Test Compound Start->A B Incubate (48-72 hours) A->B C Harvest and Lyse Cells B->C D Pellet Melanin (Centrifuge) C->D E Dissolve Pellet in Hot NaOH D->E F Measure Absorbance at 405 nm E->F

    Advanced Techniques for Mechanistic Studies

    To gain deeper insights into how an inhibitor works, researchers employ these advanced methods:

    • Kinetic Analysis: Determines the inhibition mechanism (competitive, non-competitive, uncompetitive, or mixed-type) by analyzing how the reaction velocity changes with substrate and inhibitor concentration, often using Lineweaver-Burk plots [3] [2].
    • Molecular Docking: A computational method to predict how a small molecule (inhibitor) binds to the 3D structure of tyrosinase. It can identify key interacting amino acid residues (e.g., His263, copper ions) in the active site [2].
    • Proteomic Analysis: Used to identify changes in the expression levels of proteins involved in melanogenesis (e.g., tyrosinase, TRP-1, TRP-2) and other pathways in response to treatment, revealing a broader mechanism of action [3].

    Key Considerations for Your Comparison Guide

    When evaluating this compound or any new inhibitor, please consider these points for a comprehensive assessment:

    • Use Multiple Assays: A potent inhibitor in vitro may not be effective in cells due to poor permeability or stability. Always combine enzyme inhibition data with cell-based assays [1] [3].
    • Benchmark Against Standards: Compare performance to well-known inhibitors like kojic acid or arbutin to provide context for the potency of new compounds [1] [2].
    • Assess Cytotoxicity: Ensure that melanin reduction is not a result of general cell death by conducting a parallel cell viability assay (e.g., MTT assay) [5].
    • Mechanism Matters: Identifying the inhibition mechanism (e.g., competitive vs. mixed) can be valuable for intellectual property and understanding potential interactions [3].

    References

    ×

    XLogP3

    2.3

    Hydrogen Bond Acceptor Count

    4

    Hydrogen Bond Donor Count

    3

    Exact Mass

    309.10010796 Da

    Monoisotopic Mass

    309.10010796 Da

    Heavy Atom Count

    23

    Dates

    Last modified: 08-10-2024

    Explore Compound Types